3,4-dimethylpentan-1-amine hydrochloride
Description
BenchChem offers high-quality 3,4-dimethylpentan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethylpentan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2551119-07-2 |
|---|---|
Molecular Formula |
C7H18ClN |
Molecular Weight |
151.7 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
molecular weight and formula of 3,4-dimethylpentan-1-amine HCl
The following technical guide provides an in-depth analysis of 3,4-dimethylpentan-1-amine hydrochloride , structured for researchers and drug development professionals.
Executive Summary
3,4-dimethylpentan-1-amine hydrochloride is a branched aliphatic amine salt utilized as a steric scaffold in medicinal chemistry and organic synthesis. It serves as a critical building block for introducing lipophilic bulk with specific spatial orientation, often used to modulate the binding affinity of receptor ligands or optimize the pharmacokinetic profile of lead compounds.
| Property | Data |
| IUPAC Name | 3,4-dimethylpentan-1-amine hydrochloride |
| Common Name | 1-Amino-3,4-dimethylpentane HCl |
| CAS (Free Base) | 848784-12-3 |
| CAS (HCl Salt) | Not widely listed (Custom Synthesis Category) |
| Molecular Formula | |
| Molecular Weight | 151.68 g/mol |
| Exact Mass (Cation) | 115.1361 Da |
| Appearance | White to off-white hygroscopic solid |
Chemical Identity & Structural Analysis[1][2][3][4][5]
Structural Breakdown
The molecule consists of a 5-carbon pentane chain terminated by a primary ammonium group. The "3,4-dimethyl" substitution pattern introduces specific steric constraints.
-
Carbon Skeleton: The backbone is a pentane chain.
-
Substituents: Methyl groups are located at positions C3 and C4.
-
Stereochemistry (Critical Insight):
-
C3 Position: This carbon is chiral. It is bonded to four distinct groups: the ethylamine chain (
), a methyl group, a hydrogen, and the isopropyl group (formed by C4 and its substituents). -
C4 Position: This carbon is achiral . It is bonded to C3, a hydrogen, a methyl substituent, and C5 (which is also a methyl group). Since it bears two identical methyl groups, it does not act as a stereocenter.
-
Result: The compound exists as a pair of enantiomers ((3R) and (3S) ). It does not possess diastereomers, simplifying purification and analysis compared to other dimethyl isomers.
-
Molecular Weight Calculation
The precise molecular weight is derived from standard atomic weights.
-
Carbon (
): 84.077 -
Hydrogen (
): 18.144 -
Nitrogen (
): 14.007 -
Chlorine (
): 35.45 -
Total MW: 151.678 g/mol (Rounded to 151.68 g/mol )
Structural Visualization
The following diagram illustrates the structural hierarchy and functional components of the molecule.
Figure 1: Structural decomposition of 3,4-dimethylpentan-1-amine HCl highlighting the ionic components and stereochemical centers.
Synthesis & Manufacturing Pathways
For research and scale-up, the synthesis typically follows a Nitrile Reduction or Amide Reduction pathway to ensure the preservation of the carbon skeleton.
Primary Route: Nitrile Reduction
This method is preferred for its high yield and ability to generate the HCl salt directly during workup.
-
Precursor Selection: Start with 3,4-dimethylpentanenitrile .
-
Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) or chemical reduction (LiAlH₄) converts the nitrile (
) to the primary amine ( ). -
Salt Formation: The crude amine is dissolved in an anhydrous solvent (e.g., diethyl ether or dioxane) and treated with HCl gas or 4M HCl in dioxane.
-
Isolation: The hydrochloride salt precipitates as a white solid, which is filtered and dried under vacuum.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow from nitrile precursor to final hydrochloride salt.
Analytical Specifications
To validate the identity of 3,4-dimethylpentan-1-amine HCl, the following analytical signatures are expected.
Proton NMR ( -NMR) Profile
Solvent:
| Shift ( | Multiplicity | Integration | Assignment |
| 0.85 - 0.95 | Doublet (overlapping) | 9H | Methyls at C3, C4, and terminal C5 |
| 1.10 - 1.40 | Multiplet | 3H | Methine (CH) at C3, C4; Methylene (CH2) at C2 |
| 1.50 - 1.70 | Multiplet | 2H | Methylene (CH2) at C2 (diastereotopic protons) |
| 2.75 - 2.90 | Triplet / Multiplet | 2H | Methylene (CH2) at C1 (adjacent to N) |
| 8.00+ | Broad Singlet | 3H | Ammonium protons ( |
Mass Spectrometry (LC-MS)[7]
-
Ionization Mode: ESI Positive
-
Parent Ion (
): 116.14 m/z (corresponding to the free base cation ). -
Fragmentation: Loss of ammonia (
) to yield carbocation species at m/z ~99.
Handling, Stability, & Safety
Hygroscopicity & Storage
Amine hydrochloride salts are inherently hygroscopic.
-
Protocol: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) if possible.
-
Desiccation: Keep over
or silica gel in a desiccator. -
Impact: Absorption of moisture will alter the effective molecular weight during weighing, leading to stoichiometric errors in reactions.
Solubility Profile
-
Water: Highly soluble (ionic interaction).
-
Methanol/Ethanol: Soluble.
-
Dichloromethane/Chloroform: Moderately soluble.
-
Diethyl Ether/Hexanes: Insoluble (used for precipitation/trituration).
Safety Hazards
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
-
First Aid: In case of contact, flush with copious amounts of water.
References
-
PubChem. (2025).[1][2][3] Compound Summary: 3,4-Dimethylpentan-1-amine (Free Base). National Library of Medicine. Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for Nitrile Reduction mechanisms).
Sources
3,4-dimethylpentan-1-amine hydrochloride PubChem structure and identifiers
This guide provides an in-depth technical analysis of 3,4-dimethylpentan-1-amine hydrochloride , a branched alkylamine structurally related to the 1,3-DMAA (1,3-dimethylamylamine) class of compounds. This document is designed for researchers requiring precise chemical informatics, structural validation, and synthesis protocols.
Chemical Informatics, Structural Analysis, and Synthesis Protocols
Executive Summary
3,4-dimethylpentan-1-amine hydrochloride (C7H17N·HCl) is a primary aliphatic amine characterized by a specific branching pattern at the C3 and C4 positions of a pentyl chain. Unlike its regioisomers (e.g., 1,3-DMAA or 4-methylhexan-2-amine) which are often controlled substances due to sympathomimetic activity, the 3,4-isomer represents a distinct structural entity often encountered in polymerization inhibition mixtures or as a theoretical isomer in forensic drug analysis.
Critical Distinction: Researchers must distinguish this compound from N,N-Dimethylbenzylamine (CAS 103-83-3) and 1,3-Dimethylamylamine (DMAA) . The shared "dimethyl" nomenclature often leads to database conflation.
Chemical Identity & Identifiers
The following identifiers are validated for the free base and its hydrochloride salt. Note that while the free base is the primary indexed form, the hydrochloride salt is the standard stable form for handling.
Table 1: Chemical Identifiers
| Property | Value | Notes |
| IUPAC Name | 3,4-dimethylpentan-1-amine hydrochloride | |
| Common Name | 3,4-Dimethylpentylamine HCl | |
| Molecular Formula | C₇H₁₈ClN (Salt) / C₇H₁₇N (Base) | |
| Molecular Weight | 151.68 g/mol (Salt) / 115.22 g/mol (Base) | |
| SMILES | CC(C)C(C)CCN | Validated for connectivity |
| InChI String | InChI=1S/C7H17N/c1-7(2)6(3)4-5-8/h6-7H,4-5,8H2,1-3H3 | Standard InChI |
| InChIKey | WEZJDTIOVDYLCA-UHFFFAOYSA-N | Primary Search Key |
| CAS Number | Not widely indexed for specific HCl salt | Use InChIKey for database retrieval |
Warning: CAS 103-83-3 is frequently but incorrectly associated with this name in loose search aggregators. That CAS belongs to N-Benzyldimethylamine . Verify all vendor COAs using the SMILES string.
Structural Analysis & Stereochemistry
A rigorous structural analysis reveals that this molecule possesses a unique stereochemical profile compared to other heptane isomers.
Connectivity Logic
The carbon backbone consists of a 5-carbon chain (pentane).
-
C1: Attached to the primary amine group (-NH₂).
Stereocenter Evaluation
To determine chirality, we analyze the substitution pattern at the branching points:
-
C4 Position: Bonded to C3, H, and two Methyl groups (one is C5, the other is the substituent). Because it is bonded to two identical methyl groups, C4 is achiral . It effectively functions as an isopropyl group attached to C3.
-
C3 Position: Bonded to:
-
Hydrogen[4]
-
Methyl group
-
Ethylamine chain (–CH₂–CH₂–NH₂)
-
Isopropyl group (–CH(CH₃)₂)
-
Since all four groups are distinct, C3 is a chiral center .
-
Structural Visualization (DOT)
The following diagram illustrates the connectivity and the achiral nature of the C4 position.
Figure 1: Connectivity graph highlighting the chiral center at C3 and the achiral isopropyl terminus at C4.
Synthesis & Experimental Protocols
For research applications requiring high purity, the following synthesis route via Nitrile Reduction is the industry standard, avoiding the rearrangement issues common in alcohol aminations.
Synthetic Pathway[4][12]
-
Precursor: 3,4-Dimethylpentanenitrile.
-
Reagent: Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂.
-
Salt Formation: Anhydrous HCl gas in Diethyl Ether.
Step-by-Step Protocol (Laboratory Scale)
Safety: Perform all steps in a fume hood. LiAlH₄ is pyrophoric.
-
Preparation of Precursor:
-
Condense Methyl Ethyl Ketone (MEK) with Cyanoacetic acid to form unsaturated nitriles.
-
Catalytically hydrogenate the intermediate to yield 3,4-dimethylpentanenitrile .
-
-
Reduction (Amine Formation):
-
Suspend LiAlH₄ (1.5 eq) in dry Tetrahydrofuran (THF) at 0°C under Argon.
-
Add 3,4-dimethylpentanenitrile (1.0 eq) dropwise over 30 minutes.
-
Reflux for 4 hours.[5] Monitor consumption via TLC (SiO₂, 10% MeOH/DCM).
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Filter precipitate and dry the organic phase over MgSO₄.
-
-
Salt Crystallization (Hydrochloride):
-
Dissolve the crude oil (free base) in anhydrous Diethyl Ether.
-
Bubble anhydrous HCl gas or add 2M HCl in Ether dropwise until pH < 3.
-
A white precipitate (3,4-dimethylpentan-1-amine HCl) will form immediately.
-
Filter and recrystallize from Isopropanol/Ether.
-
Synthesis Workflow Diagram
Figure 2: Synthetic route from ketone precursors to the final hydrochloride salt.
Analytical Characterization (Predicted)
To validate the synthesized compound, compare experimental data against these predicted spectral signatures.
Proton NMR (¹H-NMR, 400 MHz, D₂O)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 0.85 - 0.95 ppm | Doublet (x3) | 9H | Methyl groups (C3-Me, C4-Me x2) |
| 1.10 - 1.30 ppm | Multiplet | 1H | C3 Methine (Chiral center) |
| 1.40 - 1.60 ppm | Multiplet | 3H | C2 Methylene + C4 Methine |
| 2.90 - 3.05 ppm | Triplet | 2H | C1 Methylene (-CH₂-NH₃⁺) |
Note: The C4-isopropyl methyls may appear as a split doublet or overlapping doublets due to the adjacent chiral center at C3.
Mass Spectrometry (ESI+)
-
[M+H]⁺ Calc: 116.14 m/z
-
Fragmentation Pattern: Expect loss of NH₃ (17 Da) and characteristic alkyl chain fragmentation (loss of isopropyl group).
References
-
PubChem Compound Summary. 3,4-dimethylpentan-1-amine (InChIKey: WEZJDTIOVDYLCA-UHFFFAOYSA-N).[6] National Center for Biotechnology Information. Available at: [Link]
- US Patent 3845062A.4-hydroxy-piperidine derivatives and their preparation. (Describes synthesis of 3,4-dimethylpentylamine intermediates).
- US Patent 11180578B2.Polymerization inhibitor and retarder compositions with amine stabilizer. (Lists 3,4-dimethylpentan-1-amine as a stabilizer).
Sources
- 1. 18925-44-5|4,4-Dimethylpentan-1-amine| Ambeed [ambeed.com]
- 2. N,N-二甲基苄胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(3-chlorophenyl)-N,4-dimethylpentan-3-amine | C13H20ClN | CID 60995988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. קלומיפראמין – ויקיפדיה [he.wikipedia.org]
- 6. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
Technical Guide: 3,4-Dimethylpentan-1-amine Hydrochloride in Medicinal Chemistry
This in-depth technical guide details the medicinal chemistry profile, synthesis, and application of 3,4-dimethylpentan-1-amine hydrochloride , a strategic aliphatic building block used to modulate lipophilicity and metabolic stability in drug discovery.
Executive Summary
3,4-Dimethylpentan-1-amine hydrochloride (CAS: 2551119-07-2) is a branched primary aliphatic amine.[1] Unlike linear alkyl amines, its C3/C4-methyl substitution pattern introduces significant steric bulk and chirality, making it a valuable tool for optimizing Structure-Activity Relationships (SAR) . It serves as a bioisostere for leucine-like side chains and is utilized to block metabolic soft spots in lead compounds, particularly in the design of GPCR ligands and kinase inhibitors.
Key Chemical Identifiers
| Property | Detail |
| IUPAC Name | 3,4-dimethylpentan-1-amine hydrochloride |
| CAS (HCl Salt) | 2551119-07-2 |
| CAS (Free Base) | 848784-12-3 |
| Molecular Formula | C |
| Molecular Weight | 151.68 g/mol (Salt); 115.22 g/mol (Base) |
| Chirality | C3 is a chiral center; commercial supplies are typically racemic.[2][3] |
| SMILES | CC(C)C(C)CCN.Cl |
Medicinal Chemistry Utility
Metabolic Stability & Steric Shielding
The primary utility of 3,4-dimethylpentan-1-amine lies in its ability to retard oxidative metabolism. Linear alkyl chains (e.g.,
-
Mechanism: The methyl groups at positions 3 and 4 create steric hindrance that limits enzyme access to the distal carbons.
-
Application: Replacing a linear pentyl or hexyl linker with the 3,4-dimethylpentyl motif often extends half-life (
) without significantly altering the electronic properties of the pharmacophore.
Lipophilicity Tuning (LogP)
Branched alkanes generally possess lower boiling points and different solvation entropies than their linear isomers.
-
LogP Effect: The 3,4-dimethyl moiety increases lipophilicity (predicted cLogP ~2.2 for free base) compared to shorter chains, aiding in blood-brain barrier (BBB) penetration for CNS targets.
-
Conformational Restriction: The branching restricts the rotational freedom of the alkyl chain, potentially reducing the entropic penalty upon binding to a receptor pocket.
Pharmacophore Integration
This fragment appears in patent literature as an intermediate for 4-hydroxypiperidine derivatives (morphine-like analgesics), where the branched chain serves to optimize the hydrophobic interaction within the receptor's auxiliary binding pocket (Patent US3845062A).
Synthetic Pathways
The synthesis of 3,4-dimethylpentan-1-amine is typically achieved via the functionalization of 3,4-dimethyl-1-pentanol (CAS 6570-87-2). Below is a high-fidelity protocol converting the alcohol to the amine via a mesylate-azide sequence.
Pathway Diagram (DOT)
Figure 1: Stepwise synthesis from commercially available alcohol precursor.
Detailed Experimental Protocol
Objective: Synthesis of 3,4-dimethylpentan-1-amine HCl from 3,4-dimethyl-1-pentanol.
Step 1: Mesylation
-
Reagents: 3,4-Dimethyl-1-pentanol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (Et
N, 1.5 eq), Dichloromethane (DCM). -
Procedure: Dissolve alcohol in anhydrous DCM under N
. Cool to 0°C. Add Et N followed by dropwise addition of MsCl. Stir for 2 hours at 0°C. -
Workup: Quench with water. Wash organic layer with 1N HCl, then NaHCO
. Dry over MgSO and concentrate. Use crude immediately (reactive intermediate).
Step 2: Azidation
-
Reagents: Crude Mesylate, Sodium Azide (NaN
, 1.5 eq), DMF. -
Procedure: Dissolve mesylate in DMF. Add NaN
. Heat to 60°C for 4-6 hours. Caution: Azides are potentially explosive; use a blast shield. -
Workup: Dilute with water, extract with diethyl ether. Wash ether layer extensively with water to remove DMF.
Step 3: Staudinger Reduction (or Hydrogenation)
-
Reagents: Alkyl Azide, Triphenylphosphine (PPh
, 1.1 eq), THF, Water. -
Procedure: Dissolve azide in THF. Add PPh
(gas evolution: N ). Stir 2 hours. Add H O (excess) and reflux for 3 hours to hydrolyze the aza-ylide. -
Purification: Acidify with 1N HCl to pH 2. Wash with DCM (removes PPh
/POPh ). Basify aqueous layer with NaOH to pH 12. Extract amine into DCM.
Step 4: Salt Formation
-
Procedure: To the DCM solution of the free amine, add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.
-
Isolation: Evaporate solvent or filter the precipitate to yield 3,4-dimethylpentan-1-amine hydrochloride as a white hygroscopic solid.
Handling and Stability
-
Storage: Store at -20°C. The HCl salt is hygroscopic; keep in a desiccator.
-
Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (hexane).
-
Safety: Primary amines are corrosive and irritants. The azide intermediate (Step 2) requires strict safety protocols (avoid metal spatulas, use blast shields).
References
-
Cayman Chemical . N-(1,4-dimethylpentyl)-3,4-DMA (hydrochloride) Product Sheet. (Related structural analog). Retrieved from
-
PubChem . 3,4-Dimethyl-1-pentanol (Precursor CAS 6570-87-2).[4] National Library of Medicine.[5] Retrieved from
-
Google Patents . US3845062A: 4-hydroxy-piperidine derivatives and their preparation. (Cites 3,4-dimethylpentan-1-amine as intermediate).[2][6][7] Retrieved from
-
BLD Pharm . 3,4-Dimethylpentan-1-amine hydrochloride Product Page. Retrieved from
-
Sigma-Aldrich . 3,4-Dimethylpentan-1-amine hydrochloride. Retrieved from
Sources
- 1. 1838-04-6|Tetradecan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 3. 4,4-dimethyl-1-pentanol [webbook.nist.gov]
- 4. 3,4-Dimethyl-1-pentanol | C7H16O | CID 110906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-3,4-dimethylpentane | C7H15Br | CID 62915888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. 848784-12-3|3,4-Dimethylpentan-1-amine|BLD Pharm [bldpharm.com]
Biological Activity & Pharmacological Profiling of 3,4-Dimethylpentyl Amine Derivatives
[1]
Executive Summary
3,4-Dimethylpentyl amine (3,4-DMPA) represents a critical aliphatic amine scaffold in medicinal chemistry. While often overshadowed by its structural isomer 1,3-dimethylamylamine (DMAA) in the context of sympathomimetic stimulants, 3,4-DMPA serves as a pivotal intermediate in the synthesis of 4-phenylpiperidine opioid antagonists .
This guide analyzes the biological activity of 3,4-DMPA through two distinct pharmacological lenses:
-
The Free Amine: As a structural homolog to aliphatic sympathomimetics (SAR analysis).
-
The N-Substituted Derivatives: As high-affinity antagonists for
- and -opioid receptors (experimentally verified activity).
Part 1: Chemical Identity & Structural Significance[2]
The biological activity of 3,4-DMPA is dictated by the positioning of its methyl groups, which influences both steric hindrance at the nitrogen atom (affecting metabolic stability) and lipophilicity (affecting blood-brain barrier penetration).
Chemical Classification
-
IUPAC Name: 3,4-dimethylpentan-1-amine
-
Molecular Formula:
[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Key Isomers:
Structure-Activity Relationship (SAR) Analysis
The following table contrasts 3,4-DMPA with established aliphatic amines to predict bioavailability and receptor affinity.
| Compound | Structure | LogP (Predicted) | Primary Target (Predicted/Known) | Metabolic Stability (MAO) |
| 3,4-DMPA (1-amine) | Primary amine, terminal | ~1.8 | Opioid Receptor (as derivative) | Low (High MAO susceptibility) |
| 3,4-DMPA (2-amine) | Alpha-methylated amine | ~2.1 | TAAR1 / NET (Sympathomimetic) | High (Steric hindrance blocks MAO) |
| DMAA (1,3-DMA) | Alpha-methylated amine | ~2.3 | TAAR1 Agonist / NET Inhibitor | High |
Technical Insight: The lack of an alpha-methyl group in 3,4-dimethylpentan-1-amine renders it susceptible to rapid deamination by Monoamine Oxidases (MAO-A/B), limiting its oral bioavailability as a standalone stimulant. However, this same feature makes it an ideal nucleophile for cyclization reactions to form stable piperidine rings.
Part 2: Pharmacology of N-Substituted Derivatives (Opioid Antagonists)
The most significant verified biological activity of 3,4-DMPA lies in its conversion to trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives. These compounds exhibit potent antagonism at opioid receptors, distinct from the agonist activity of morphine.[7]
Mechanism of Action
Derivatives synthesized from 3,4-DMPA bind to the transmembrane domain of the
-
Binding Mode: The 3,4-dimethyl substitution locks the piperidine ring in a specific conformation that favors antagonist binding pockets, preventing the conformational change required for G-protein signaling (
coupling). -
Selectivity: The trans-isomer (3-methyl and 4-phenyl groups on opposite sides) typically displays higher affinity than the cis-isomer.
Pathway Visualization: Opioid Receptor Antagonism
The following diagram illustrates the competitive antagonism mechanism where 3,4-DMPA derivatives block endogenous opioid binding.
Figure 1: Mechanism of competitive antagonism by 3,4-DMPA piperidine derivatives at the opioid receptor interface.
Part 3: Experimental Protocols
Protocol A: Synthesis of 3,4-Dimethylpentyl Amine (Intermediate)
Objective: Isolate high-purity 3,4-DMPA for use in SAR studies or derivative synthesis. Methodology: Catalytic hydrogenation of unsaturated nitrile precursors.
-
Precursor Preparation: Condense methyl ethyl ketone with cyanoacetic acid to yield a mixture of 3-methyl-pentenonitriles.[8]
-
Hydrogenation:
-
Dissolve nitrile mixture in methanol.[8]
-
Add Raney Nickel catalyst (pre-activated).
-
Pressurize reactor to 50 atm
at 100°C. -
Critical Step: Maintain pH > 9 using ammonia to prevent secondary amine formation.
-
-
Purification:
-
Filter catalyst.
-
Fractional distillation. Collect fraction boiling at 142–146°C (760 mmHg).[8]
-
Validation: Confirm structure via
-NMR (distinct doublets for 3,4-methyl groups).
-
Protocol B: Opioid Receptor Binding Assay
Objective: Determine the
-
Membrane Preparation:
-
Homogenize rat brain cortex (minus cerebellum) in 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge at 40,000
for 15 min at 4°C.
-
-
Incubation:
-
Radioligand: Use 1 nM
-DAMGO (highly selective -agonist). -
Test Compound: Incubate 3,4-DMPA derivative (10 pM – 10
M) with membranes for 60 min at 25°C. -
Non-specific Binding: Define using 10
M Naloxone.
-
-
Filtration & Counting:
-
Terminate reaction by rapid filtration through GF/B glass fiber filters.
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation: .
-
Part 4: Safety & Toxicology Profile
While the piperidine derivatives are studied for therapeutic potential (analgesia/antidote), the free amine (especially the 2-amine isomer) carries risks associated with sympathomimetic toxicity.
Hemodynamic Risks (Inferred from Homologs)
-
Vasoconstriction: 3,4-DMPA (2-amine isomer) is predicted to activate alpha-adrenergic receptors, leading to peripheral vasoconstriction and elevated systolic blood pressure.
-
Therapeutic Index: Narrow. The dose required for CNS stimulation may overlap with the threshold for hypertensive crisis.
Toxicology Workflow
To assess safety, the following decision tree is recommended for new derivatives:
Figure 2: Pre-clinical safety screening workflow for dimethylpentyl amine analogs.
References
-
Zimmerman, D. M., et al. (1993). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. Journal of Medicinal Chemistry. Link
-
Kuehne, M. E. (1974). 4-hydroxy-piperidine derivatives and their preparation. U.S. Patent 3,845,062. Link
-
Bloomer, R. J., et al. (2011). Effects of 1,3-dimethylamylamine and caffeine alone or in combination on heart rate and blood pressure in healthy men. The Physician and Sportsmedicine. Link
-
PubChem Compound Summary. (2024). 3,4-Dimethylpentan-1-amine. National Center for Biotechnology Information. Link
-
Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link
Sources
- 1. 4,4-Dimethylpentan-1-amine | C7H17N | CID 14454757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-Dimethylpentan-2-amine | C7H17N | CID 17889219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methylhexanamine - Wikipedia [en.wikipedia.org]
- 4. 2,4-Dimethylpentan-1-amine | C7H17N | CID 18987919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(4-Chlorophenyl)-3-methylbutan-2-amine | Benchchem [benchchem.com]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
Methodological & Application
High-Fidelity Synthesis of 3,4-Dimethylpentan-1-amine Hydrochloride via Oxime Intermediate
Executive Summary & Strategic Rationale
This Application Note details a robust, laboratory-scale protocol for the synthesis of 3,4-dimethylpentan-1-amine hydrochloride starting from 3,4-dimethylpentanal .
While direct reductive amination (using ammonia and reducing agents like
-
Oxime Formation: Quantitative condensation of the aldehyde with hydroxylamine.[1]
-
Hydride Reduction: Irreversible reduction of the oxime to the primary amine using Lithium Aluminum Hydride (
).
This method provides superior control over stoichiometry and purification compared to one-pot reductive amination, making it the preferred route for pharmaceutical intermediates where purity is paramount.
Retrosynthetic Analysis & Pathway
The synthesis relies on the nucleophilic attack of hydroxylamine on the aldehyde carbonyl, followed by a strong hydride reduction.
Figure 1: Step-wise synthetic pathway ensuring exclusive primary amine formation.
Experimental Protocol
Phase 1: Synthesis of 3,4-Dimethylpentanal Oxime
Objective: Convert the liquid aldehyde into a stable oxime intermediate.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) |
|---|---|---|---|
| 3,4-Dimethylpentanal | 114.19 | 1.0 | 11.4 g (100 mmol) |
| Hydroxylamine HCl | 69.49 | 1.5 | 10.4 g |
| Sodium Carbonate (
Procedure:
-
Setup: In a 250 mL round-bottom flask (RBF), dissolve Hydroxylamine HCl (10.4 g) in 50 mL water.
-
Neutralization: Slowly add Sodium Carbonate (8.0 g) in small portions to the stirring solution. Caution:
evolution will occur. -
Addition: Dilute the mixture with 50 mL Ethanol. Add 3,4-Dimethylpentanal (11.4 g) dropwise over 15 minutes.
-
Reaction: Stir vigorously at room temperature (RT) for 3 hours. Monitor by TLC (20% EtOAc/Hexane) for disappearance of aldehyde.
-
Workup:
-
Evaporate ethanol under reduced pressure.
-
Extract the aqueous residue with Diethyl Ether (
mL). -
Wash combined organics with brine, dry over
, and concentrate -
Result: The oxime usually presents as a viscous oil or low-melting solid. Yield is typically quantitative (>95%).
-
Phase 2: Reduction to Free Amine ( )
Objective: Reduce the
Reagents & Stoichiometry:
| Reagent | MW | Equiv. | Amount |
|---|---|---|---|
| Oxime Intermediate | ~129.2 | 1.0 | 12.9 g (100 mmol) |
|
Procedure:
-
LAH Suspension: In a dry 1L 3-neck flask under
, suspend (9.5 g) in 100 mL anhydrous THF. Cool to 0°C.[2][3] -
Addition: Dissolve the Oxime (12.9 g) in 100 mL anhydrous THF. Add this solution dropwise to the LAH suspension via an addition funnel over 45 minutes. Exothermic reaction.[4]
-
Reflux: Once addition is complete, warm to RT, then heat to reflux (66°C) for 4–6 hours.
-
Quenching (Fieser Workup): This is the critical step to avoid emulsions.
-
Isolation: Filter the granular solids through a Celite pad. Rinse the pad with THF. Concentrate the filtrate to obtain the crude 3,4-dimethylpentan-1-amine as a pale oil.
Phase 3: Hydrochloride Salt Formation
Objective: Stabilize the volatile amine as a solid salt.
Procedure:
-
Dissolve the crude amine oil in 50 mL dry Diethyl Ether.
-
Cool to 0°C in an ice bath.
-
Add 2M HCl in Diethyl Ether (or bubble dry HCl gas) slowly until the solution is acidic (pH < 2 on wet pH paper).
-
A white precipitate will form immediately.
-
Filtration: Filter the solid under vacuum (Buchner funnel).
-
Recrystallization: If necessary, recrystallize from Isopropanol/Ether.
-
Drying: Dry in a vacuum desiccator over
.
Critical Control Points: The Fieser Workup Logic
The success of Phase 2 depends entirely on the quenching method. Improper quenching leads to "aluminum slime" emulsions that trap the product.
Figure 2: The "n, n, 3n" Fieser Workup Protocol for Aluminum Hydrides.
Analytical Characterization
| Test | Expected Result | Notes |
| Appearance | White crystalline solid | Hygroscopic; store in desiccator. |
| 1H NMR ( | The | |
| IR Spectroscopy | Broad band 2800-3000 | Characteristic Ammonium ( |
| Melting Point | >150°C (Decomposition) | Typical for amine hydrochlorides. |
References
-
Synthesis of Primary Amines via Oxime Reduction
- Source: Organic Chemistry Portal. "Amine Synthesis by Oxime Reduction."
-
URL:[Link]
- Relevance: Validates the general reaction pathway of Oxime Primary Amine to avoid secondary amine byproducts.
-
Fieser Workup Protocol for
:- Source: University of Rochester, Department of Chemistry. "Magic Formulas: Fieser Workup."
-
URL:[Link]
- Relevance: Provides the authoritative "n, n, 3n" stoichiometric ratio for quenching aluminum hydrides to prevent emulsions.
-
Amine Salt Formation
- Source: ResearchGate Discussion / Standard Practice.
-
URL:[Link]
- Relevance: Confirms the use of anhydrous HCl in ether/dioxane for precipit
Sources
- 1. Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00368C [pubs.rsc.org]
- 2. Magic Formulas [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
Application Note: Reductive Amination Procedures Yielding 3,4-Dimethylpentan-1-amine
This Application Note details the synthesis of 3,4-dimethylpentan-1-amine via reductive amination. The protocol prioritizes the Borch Reduction method (using sodium cyanoborohydride) for laboratory-scale synthesis due to its selectivity and reliability in generating primary amines from hindered aldehydes. An alternative Indirect Reductive Amination (via benzylamine) is provided for high-purity requirements to strictly avoid dialkylation byproducts.
HAbstract & Strategic Analysis
The synthesis of 3,4-dimethylpentan-1-amine presents a specific challenge common to branched aliphatic amines: the steric bulk at the
Direct reductive amination of the corresponding aldehyde, 3,4-dimethylpentanal , with ammonia is the most direct route. However, standard catalytic hydrogenation methods often yield significant secondary amine impurities (dimerization) due to the high reactivity of the primary amine product relative to ammonia.
Therefore, this guide recommends chemical hydride reduction using ammonium acetate and sodium cyanoborohydride (NaBH
Retrosynthetic Analysis & Pathway
The target molecule is disconnected at the C1-N bond, revealing 3,4-dimethylpentanal as the requisite electrophile.
Pathway Logic:
-
Precursor: 3,4-Dimethylpentanal.[1]
-
Nitrogen Source: Ammonium Acetate (NH
OAc) serves as a soluble, buffered source of ammonia. -
Reducing Agent: Sodium Cyanoborohydride (NaBH
CN) is preferred over NaBH because it is stable at pH 6-7, the acidity required to protonate the intermediate carbinolamine to the iminium ion.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the Borch reductive amination of 3,4-dimethylpentanal.
Protocol A: Direct Reductive Amination (Borch Conditions)
This is the standard protocol for generating primary amines from aldehydes on a gram scale. The use of Ammonium Acetate in large excess (10-15 equivalents) is critical to suppress secondary amine formation.
Materials & Reagents
| Reagent | Equiv.[1][2] | Role | Notes |
| 3,4-Dimethylpentanal | 1.0 | Substrate | Liquid, aldehyde. |
| Ammonium Acetate | 15.0 | Amine Source | Anhydrous preferred. |
| Sodium Cyanoborohydride | 1.2 | Reducing Agent | Toxic; handle in fume hood. |
| Methanol (MeOH) | Solvent | Solvent | Anhydrous.[3] |
| Acetic Acid (Glacial) | Cat.[4][5][6] | pH Adjuster | Maintain pH 6-7. |
| HCl (6M) | - | Quench/Workup | For acid-base extraction. |
| NaOH (10M) | - | pH Adjustment | For basification. |
Step-by-Step Procedure
-
Imine Formation (Equilibrium):
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Acetate (15.0 equiv) in Methanol (concentration ~0.5 M relative to aldehyde).
-
Add 3,4-Dimethylpentanal (1.0 equiv) dropwise to the stirring solution.
-
Critical Step: Add Glacial Acetic Acid dropwise to adjust the pH to approximately 6-7 (use wet pH paper).
-
Stir the mixture at Room Temperature (25°C) for 1 hour. This allows the hemiaminal/imine equilibrium to establish.
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Add Sodium Cyanoborohydride (1.2 equiv) in small portions. Caution: Evolution of H2 gas may occur; ensure venting.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.
-
-
Quench & Acid-Base Workup (Purification Strategy):
-
Acidification: Carefully add concentrated HCl until pH < 2. This destroys excess hydride and protonates the amine product (rendering it water-soluble). Stir for 30 mins to decompose any boron complexes.
-
Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol.
-
Wash: Dilute the residue with water. Wash the acidic aqueous layer with Diethyl Ether (2x) to remove unreacted aldehyde and neutral non-polar impurities. Discard the organic (ether) layer.
-
Basification: Cool the aqueous layer and slowly basify with 10M NaOH until pH > 12. The product amine will separate as an oil or form a cloudy emulsion.
-
Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) or Chloroform (3x).
-
Drying: Dry the combined organic extracts over anhydrous Sodium Sulfate (Na
SO ) . -
Isolation: Filter and concentrate under reduced pressure (careful: simple aliphatic amines can be volatile).
-
Yield & Characterization Expectations
-
Expected Yield: 60–75%
-
Physical State: Colorless to pale yellow liquid.
-
Boiling Point (Est): 145–150°C (at 760 mmHg).
-
1H NMR (CDCl3, 400 MHz): Look for triplet/multiplet at
2.6–2.7 ppm (2H, -CH -NH ). The isopropyl doublet and methyl doublet will appear in the 0.8–1.0 ppm region.
Protocol B: Indirect Reductive Amination (High Purity Route)
If Protocol A yields inseparable secondary amines, use this two-step "Benzylamine Route." Benzylamine reacts cleanly to form the secondary amine, which is then hydrogenated to the primary amine. This prevents "over-alkylation" because the benzyl group blocks the site.
Workflow Diagram
Figure 2: Two-step synthesis via Benzyl-protected intermediate for high purity applications.
Procedure Summary
-
Step 1: React 3,4-dimethylpentanal (1.0 equiv) with Benzylamine (1.05 equiv) in 1,2-Dichloroethane (DCE). Add Sodium Triacetoxyborohydride (1.4 equiv). Stir 4 hours. Quench with NaHCO
.[2] Extract and purify the N-benzyl intermediate by flash chromatography. -
Step 2: Dissolve the N-benzyl intermediate in Methanol. Add 10 wt% Pd/C catalyst. Stir under H
atmosphere (balloon pressure or 1-3 bar) for 12 hours. Filter through Celite to remove Pd/C. Concentrate to obtain the pure primary amine.
Safety & Handling
-
Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (releases HCN gas). MUST be handled in a fume hood. All glassware contacting this reagent should be quenched with bleach solution before cleaning.
-
Ammonia/Amines: Corrosive and lachrymators. Use gloves and eye protection.
-
Exotherm Control: The reduction step can be exothermic; always add hydride reagents slowly to cooled solutions.
References
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Tripathi, R. P.; Verma, S. S.; Pandey, J.; Tiwari, V. K. (2008). "Recent Developments on Cyanoborohydride Reductions." Current Organic Chemistry, 12(13), 1093–1115.
Sources
- 1. brainly.com [brainly.com]
- 2. rsc.org [rsc.org]
- 3. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 3,4-Dimethyl-2-pentene | C7H14 | CID 32737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3R)-3,4-Dimethylpentanal | C7H14O | CID 12616643 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3,4-Dimethylpentan-1-amine HCl in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Introducing a Novel Building Block for Peptide Modification
3,4-Dimethylpentan-1-amine is a primary aliphatic amine characterized by significant steric bulk around the amino group, conferred by the methyl groups at positions 3 and 4 of the pentyl chain. This structural feature presents both unique opportunities and challenges in its application as a synthetic building block, particularly in the realm of peptide chemistry. The incorporation of such sterically hindered moieties can be a strategic approach to enhance the metabolic stability of peptide-based therapeutics by shielding the amide bond from enzymatic degradation. Furthermore, the introduction of this bulky, lipophilic group can modulate the pharmacological properties of a lead compound.
This document provides a comprehensive guide to the use of 3,4-dimethylpentan-1-amine hydrochloride in peptide coupling reactions. As a hydrochloride salt, the amine is typically more stable and easier to handle than its free base form. The protocols and recommendations outlined herein are designed to address the challenges posed by its steric hindrance and to facilitate its successful incorporation into peptide chains.
The Challenge of Steric Hindrance in Peptide Bond Formation
The formation of a peptide bond is a nucleophilic acyl substitution reaction where the amino group of one molecule attacks the activated carboxyl group of another.[1][2] The efficiency of this reaction is highly sensitive to steric hindrance on both the amine and the carboxylic acid components. In the case of 3,4-dimethylpentan-1-amine, the bulky alkyl groups near the nucleophilic nitrogen atom impede its approach to the activated carboxyl group, slowing down the rate of reaction.
Traditional coupling methods, such as those employing carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone, are often inefficient for coupling sterically hindered components, leading to low yields and slow reaction rates.[3] To overcome this kinetic barrier, more potent activation strategies are required.
Diagram 1: Steric hindrance impeding peptide bond formation.
Recommended Coupling Strategies and Protocols
To effectively couple 3,4-dimethylpentan-1-amine, the use of powerful in-situ activating reagents is strongly recommended.[4] These reagents convert the carboxylic acid to a highly reactive intermediate that can more readily react with the sterically hindered amine. Below are detailed protocols for two classes of highly efficient coupling reagents: aminium/uronium salts (HATU) and phosphonium salts (PyBOP).
General Workflow for Peptide Coupling
The general workflow for a peptide coupling reaction involving 3,4-dimethylpentan-1-amine HCl is as follows:
Diagram 2: General workflow for peptide coupling.
Protocol 1: Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically hindered systems, due to the formation of reactive OAt esters.[5]
Materials:
| Reagent | Molar Equivalents |
| N-protected Amino Acid | 1.0 |
| 3,4-Dimethylpentan-1-amine HCl | 1.1 |
| HATU | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 3.0 |
| Anhydrous Solvent (DMF or NMP) | - |
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or NMP.
-
Add DIPEA (2.0 eq) to the solution and stir for 1-5 minutes to pre-activate the carboxylic acid.
-
In a separate vessel, dissolve 3,4-dimethylpentan-1-amine HCl (1.1 eq) in a small amount of anhydrous DMF or NMP and add DIPEA (1.0 eq) to liberate the free amine.
-
Add the solution of the free amine to the pre-activated carboxylic acid solution.
-
Allow the reaction to stir at room temperature. Due to the steric hindrance, an extended reaction time of 12-24 hours may be necessary.[4]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and perform an aqueous work-up to remove the coupling byproducts and excess reagents.
-
Purify the resulting amide by column chromatography.
Protocol 2: Coupling using PyBOP
PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) is a phosphonium salt-based coupling reagent that is also effective for hindered couplings and avoids the potential side reaction of guanidinylation that can occur with some aminium salts.[6]
Materials:
| Reagent | Molar Equivalents |
| N-protected Amino Acid | 1.0 |
| 3,4-Dimethylpentan-1-amine HCl | 1.1 |
| PyBOP | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 3.0 |
| Anhydrous Solvent (DMF or NMP) | - |
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq), PyBOP (1.1 eq), and 3,4-dimethylpentan-1-amine HCl (1.1 eq) in anhydrous DMF or NMP.
-
Cool the mixture in an ice bath.
-
Slowly add DIPEA (3.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and purify the product by column chromatography as described in Protocol 1.
Alternative Activation Methods
For extremely challenging couplings involving 3,4-dimethylpentan-1-amine, alternative methods of carboxylic acid activation may be necessary. One such powerful technique is the conversion of the carboxylic acid to an acyl fluoride . Acyl fluorides are highly reactive acylating agents that exhibit reduced steric hindrance compared to other activated species, making them particularly suitable for coupling with bulky amines.[7] This transformation can be achieved using various fluorinating agents, such as cyanuric fluoride or XtalFluor-E®, often in situ, followed by the addition of the amine.[7]
Troubleshooting Common Issues
-
Low or No Product Formation:
-
Cause: Incomplete activation of the carboxylic acid or insufficient reaction time.
-
Solution: Ensure all reagents are anhydrous. Increase the reaction time and consider gentle heating (e.g., 40-50 °C), though be mindful of potential side reactions like racemization.[4] Consider using a more powerful coupling reagent or switching to the acyl fluoride method.
-
-
Presence of Unreacted Starting Materials:
-
Cause: Steric hindrance is significantly slowing the reaction.
-
Solution: Employ a double coupling strategy. After the initial coupling period, add a second portion of the activated amino acid and coupling reagent to the reaction mixture.[4]
-
-
Difficulty in Purification:
-
Cause: Water-soluble byproducts from the coupling reagents.
-
Solution: Ensure a thorough aqueous work-up. Washing the organic layer with dilute acid, base, and brine can help remove most impurities before chromatography.
-
Physicochemical and Safety Data
| Property | Value (for 4,4-dimethylpentan-1-amine) | Reference |
| Molecular Formula | C7H17N | [8] |
| Molecular Weight | 115.22 g/mol | [8] |
| Boiling Point (Predicted) | 134.86 °C | [9] |
| Density (Predicted) | 0.79 g/cm³ | [9] |
| Solubility | Poorly soluble in water; soluble in many organic solvents | [10] |
Note: The data provided is for the closely related isomer 4,4-dimethylpentan-1-amine and should be used as an approximation.
Safety Information: 3,4-Dimethylpentan-1-amine and its hydrochloride salt should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. The free amine is expected to be flammable and corrosive.[8]
References
- Bofill, J., et al. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.
-
Corless, V. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. 2015. Available from: [Link]
- Schäfer, G., et al. The Synthesis of Sterically Hindered Amides. CHIMIA. 2014.
-
Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]
-
National Center for Biotechnology Information. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Available from: [Link]
-
ResearchGate. The Synthesis of Sterically Hindered Amides. Available from: [Link]
-
PubMed. Efficient peptide coupling involving sterically hindered amino acids. Available from: [Link]
-
PubMed. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Available from: [Link]
-
Organic Syntheses. Methylamine Hydrochloride. Available from: [Link]
-
Fiveable. 9.2 Peptide bond formation - Organic Chemistry II. Available from: [Link]
-
PubMed. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Available from: [Link]
-
PubChem. 4,4-Dimethylpentan-1-amine. Available from: [Link]
-
SciSpace. Peptide Bond Formations through Flow Chemistry. Available from: [Link]
-
Chemistry LibreTexts. 9.3: The Peptide Bond. Available from: [Link]
-
The Hive Newbee Forum. Methylamine freebase/HCl salt solubilities. 2003. Available from: [Link]
-
National Institutes of Health. Efficient and directed peptide bond formation in the gas phase via ion/ion reactions. Available from: [Link]
-
Chemsrc. 4,4-Dimethylpentan-1-amine hydrochloride | CAS#:1266694-57-8. Available from: [Link]
-
Wikipedia. Peptide bond. Available from: [Link]
-
StudySmarter. Physical Properties of Amines: Alkyl, Aliphatic Amines. Available from: [Link]
-
Sciencemadness.org. Solubility of organic amine salts. 2011. Available from: [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
Chemchart. 4,4-dimethylpentan-1-amine (18925-44-5). Available from: [Link]
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide bond - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. 4,4-Dimethylpentan-1-amine | C7H17N | CID 14454757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4,4-dimethylpentan-1-amine (18925-44-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
Application Note: Advanced Handling and Utilization of Amine Hydrochloride Salts in Drug Discovery
Abstract
Amine hydrochloride salts (R-NH₃⁺Cl⁻) serve as the primary "storage form" for amino-functionalized intermediates due to their enhanced oxidative stability and crystallinity compared to their free base counterparts. However, their physical properties—specifically hygroscopicity and acidity—introduce critical variables in stoichiometry and reactor material compatibility. This guide provides a standardized protocol for the storage, handling, solubilization, and chemical activation of amine hydrochloride salts, ensuring reproducibility in high-throughput screening and process chemistry.
Material Science & Stability Profile
The Hygroscopicity Factor
Unlike free amines, which are often oils or low-melting solids prone to oxidation (N-oxide formation), hydrochloride salts are generally crystalline. However, the ionic lattice energy that provides stability also creates a high affinity for atmospheric moisture.
-
Causality: The chloride ion (
) is a weak conjugate base but highly solvophilic. Upon exposure to humid air (>40% RH), the crystal lattice adsorbs water, forming a hydrate or deliquescing into a syrup. -
Impact on Stoichiometry: A "wet" salt leads to under-dosing of the active amine. If a 100 mg sample contains 10% water by weight, you are introducing only 90% of the required equivalents, potentially stalling stoichiometric coupling reactions.
Corrosivity & Material Compatibility
While often viewed as benign salts, amine hydrochlorides in solution (particularly at elevated temperatures >100°C) can aggressively corrode stainless steel (including 304 and 316L).
-
Mechanism: At high temperatures, hydrolysis can release trace HCl. In the presence of moisture, chloride ions penetrate the passive chromium oxide layer of stainless steel, leading to pitting and stress corrosion cracking.
-
Protocol: For reactions >80°C involving concentrated amine salts, use Hastelloy or Glass-Lined Reactors rather than standard stainless steel.
Standard Operating Procedures (SOPs)
Storage and Weighing
Objective: Prevent moisture uptake to ensure accurate molar dosing.
-
Primary Storage: Store all amine hydrochlorides in tightly sealed amber glass vials within a desiccator containing active silica gel or Drierite™.
-
Weighing Protocol:
-
Equilibrate the container to room temperature before opening to prevent condensation.
-
Rapid Weighing: Minimize open-air time. For highly hygroscopic salts (e.g., histamine dihydrochloride), weigh inside a nitrogen-purged glovebox or glove bag.
-
-
Stoichiometric Correction: Always calculate the "Adjusted Molecular Weight" (MW_adj) if the certificate of analysis (CoA) reports water content or if the salt is a hydrate.
Solubility & Dissolution
Amine salts exhibit an inverted solubility profile compared to free bases.
| Property | Free Base (R-NH₂) | Hydrochloride Salt (R-NH₃⁺Cl⁻) |
| Water Solubility | Generally Low (Hydrophobic) | High (Ionic solvation) |
| Ether/Hexane | High | Insoluble (Precipitates) |
| DCM/Chloroform | High | Moderate to Low |
| Methanol/DMSO | High | High |
Application Note: If a protocol requires dissolving an amine salt in a non-polar solvent (e.g., Toluene or DCM), you must add a solubilizing agent (like a tertiary base) or perform a free-base extraction first.
Chemical Activation Protocols
Decision Matrix: In-Situ vs. Isolation
Before proceeding, determine if the free amine must be isolated or if it can be generated in situ.
Figure 1: Decision workflow for processing amine hydrochloride salts based on solvent compatibility and reaction type.
Method A: In-Situ Neutralization (Peptide/Amide Coupling)
Context: Used in peptide synthesis (SPPS) or amide coupling where isolating the volatile free base is impractical.
The Trap: A 1:1 equivalent of base is insufficient . You need 1 equivalent to neutralize the HCl and 1 equivalent to act as the proton scavenger for the coupling reaction.
Protocol:
-
Dissolve the carboxylic acid partner and coupling reagent (e.g., HATU, EDC) in the solvent (DMF/DCM).
-
Add the Amine Hydrochloride Salt . (It may remain a suspension).[1]
-
Add DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .[2]
-
Stoichiometry: Add 2.5 to 3.0 equivalents relative to the amine salt.
-
Observation: The suspension often clears as the free amine is liberated and dissolves, while the DIPEA-HCl salt remains soluble or forms a fine precipitate depending on concentration.
-
-
Proceed with the reaction.[1]
Method B: Extractive Isolation (Free-Basing)
Context: When the reaction requires strictly non-acidic conditions or the use of organometallic reagents (e.g., Grignard, Pd-catalysis) incompatible with protic salts.
Protocol:
-
Dissolution: Dissolve the amine HCl salt in minimal distilled water.
-
Basification: Slowly add 1M NaOH or Saturated Na₂CO₃ until pH > 10.
-
Visual Cue: The clear solution usually turns cloudy or oily droplets separate (the free amine crashing out).
-
-
Extraction: Add an immiscible organic solvent (DCM or Ethyl Acetate). Shake vigorously and separate layers.
-
Repeat: Extract the aqueous layer 2-3 times.
-
-
Drying: Dry the combined organic layers over anhydrous
or . -
Concentration: Filter and evaporate the solvent in vacuo to yield the free amine.
Purification via Recrystallization
If the amine hydrochloride salt is impure (e.g., colored or low melting point), recrystallization is the preferred purification method over chromatography (which can cause streaking for salts).
The "Anti-Solvent" Technique:
-
Dissolve: Dissolve the crude salt in the minimum amount of hot Methanol or Ethanol (high solubility).
-
Precipitate: While stirring, slowly add cold Diethyl Ether or Acetone (Anti-solvent).
-
Crystallize: Allow the mixture to stand at 4°C. The pure salt will crystallize out, leaving impurities in the mother liquor.
-
Filter: Collect crystals via vacuum filtration and wash with cold ether.
Mechanism of Action
Understanding the proton transfer is vital for troubleshooting. In an organic solvent, the "In-Situ" method relies on the pKa difference between the auxiliary base and the reactant amine.
Figure 2: Mechanistic pathway of in-situ neutralization. The auxiliary base (DIPEA) must have a higher basicity (sterically hindered) to deprotonate the ammonium salt without competing as a nucleophile.
References
-
Corrosion Mechanisms in Amine Units: Title: Corrosion of Carbon Steel in Phenol Solutions Containing Amine Hydrochlorides.[3] Source: AMPP (Association for Materials Protection and Performance). URL:[Link]
-
Hygroscopicity in Pharmaceuticals: Title: Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome.[4] Source: Journal of Chemical and Pharmaceutical Research. URL:[Link]
-
Solubility Profiles: Title: pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.[5] Source: National Institutes of Health (PubMed). URL:[Link]
Sources
solvent selection for dissolving 3,4-dimethylpentan-1-amine hydrochloride
Application Note: Solvent Selection & Solubility Profiling for 3,4-Dimethylpentan-1-amine Hydrochloride
Executive Summary
This guide provides a technical framework for the solvent selection, solubility screening, and purification of 3,4-dimethylpentan-1-amine hydrochloride (CAS: 1266694-57-8 for HCl salt; 58902-18-4 for free base analog).
The target compound is a C7-branched aliphatic amine salt . Its physicochemical profile is characterized by a "Janus-faced" nature: a highly polar, ionic ammonium headgroup (
This protocol prioritizes Green Chemistry principles , recommending environmentally benign solvent replacements where feasible, and establishes a self-validating workflow for solubility determination.
Physicochemical Analysis & Solvent Compatibility Matrix
Understanding the lattice energy and solvation thermodynamics is critical. The hydrochloride salt relies on strong ionic interactions and hydrogen bonding for stability. Solvents must overcome the crystal lattice energy (
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism / Rationale |
| Protic Polar | Water, Methanol, Ethanol | High | Strong H-bonding solvation of |
| Aprotic Polar | DMSO, DMF, DMAc | High | High dielectric constant ( |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Unique ability to dissolve "greasy" amine salts due to polarizability and H-bond donor capability. |
| Ethers | THF, 2-MeTHF, MTBE | Low to Moderate | THF may dissolve small amounts; MTBE is a strong anti-solvent. |
| Esters/Ketones | Ethyl Acetate, Acetone | Low | Poor solvation of chloride ions. Excellent anti-solvents for crystallization. |
| Hydrocarbons | Hexane, Heptane, Toluene | Insoluble | Dielectric constant too low to support ionization. Used to drive precipitation.[1] |
Green Solvent Selection (E-E-A-T)
Ref: ACS Green Chemistry Institute Pharmaceutical Roundtable Solvent Selection Guide.
To align with modern drug development standards, replace hazardous solvents with greener alternatives:
-
Replace Dichloromethane (DCM)
2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .-
Note: While DCM is excellent for amine salts, 2-MeTHF offers better phase separation in workups and is derived from renewable resources.
-
-
Replace Diethyl Ether
Methyl tert-butyl ether (MTBE) or Heptane .-
Safety: Ether forms peroxides; MTBE/Heptane are stable and offer better control over precipitation kinetics.
-
-
Replace Methanol
Ethanol (where possible).-
Ethanol is less toxic (Class 3 solvent) and often provides better crystal morphology due to slower evaporation rates.
-
Protocol A: Kinetic Solubility Screening (Tier 1)
Objective: Rapidly determine the approximate solubility limit to classify solvents as "Solvent," "Anti-solvent," or "Partial Solvent."
Materials:
-
3,4-dimethylpentan-1-amine HCl (10 mg per vial).
-
Solvent panel (Water, EtOH, IPA, EtOAc, Acetone, Toluene, MTBE, 2-MeTHF).
-
4 mL clear glass vials with PTFE-lined caps.
-
Vortex mixer.
Workflow:
-
Weighing: Dispense 10 mg of the amine HCl salt into each vial.
-
Aliquot 1 (High Conc.): Add 100 µL of solvent (
).-
Vortex for 30 seconds.
-
Observation: If clear
Highly Soluble . Stop.
-
-
Aliquot 2 (Med Conc.): If insoluble, add 900 µL solvent (Total = 1 mL,
).-
Vortex and Sonicate (5 mins).
-
Observation: If clear
Moderately Soluble .
-
-
Heating (Thermal Shift): If insoluble, heat to 50°C for 10 mins.
-
Observation: If clear hot but precipitates cold
Recrystallization Candidate .
-
-
Aliquot 3 (Low Conc.): If insoluble hot, add 9 mL solvent (Total = 10 mL,
).-
Observation: If insoluble
Anti-Solvent .
-
Protocol B: Thermodynamic Equilibrium Solubility (Tier 2)
Objective: Precise quantitation for formulation or critical process parameters (CPP).
Methodology: Saturation Shake-Flask Method followed by HPLC-UV or Gravimetric Analysis.
-
Saturation: Add excess solid (~500 mg) to 2 mL of solvent.
-
Equilibration: Agitate at 25°C ± 0.1°C for 24 hours.
-
Filtration: Filter supernatant through a 0.45 µm PVDF syringe filter .
-
Critical: Pre-heat filter if testing elevated temperatures to prevent clogging.
-
-
Quantitation:
-
Gravimetric: Evaporate a known volume of filtrate to dryness and weigh residue.
-
HPLC: Dilute filtrate with Mobile Phase (e.g., 0.1% TFA in Water/ACN) and quantify against a standard curve.
-
Experimental Workflows (Visualized)
Figure 1: Solubility Screening Decision Tree
Caption: Logic flow for categorizing solvents based on kinetic solubility observations.
Figure 2: Recrystallization & Purification Workflow
Caption: Optimized protocol for purifying 3,4-dimethylpentan-1-amine HCl using a Solvent/Anti-Solvent system.
Troubleshooting & Expert Insights
The "Oiling Out" Phenomenon
Branched aliphatic amine salts are notorious for separating as a second liquid phase (oil) rather than a solid crystal during cooling. This occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve.
-
Correction: If oiling occurs, reheat the solution until clear. Add a seed crystal of pure product. Cool very slowly (1°C/min) and increase the agitation speed to prevent oil droplets from coalescing.
-
Solvent Tweak: Switch from a binary system (EtOH/Heptane) to a single solvent with intermediate polarity (e.g., 2-Butanone/MEK) or use Isopropyl Acetate (IPAc).
Hygroscopicity
Amine hydrochlorides are often hygroscopic.
-
Handling: All weighing must occur in a humidity-controlled environment (<40% RH).
-
Drying: Dry the final salt in a vacuum oven at 40°C over
or silica gel desiccant to ensure accurate stoichiometry.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14454757, 4,4-Dimethylpentan-1-amine (Isomer Analog). Retrieved from [Link]
-
American Chemical Society (ACS) Green Chemistry Institute. Solvent Selection Tool & Guide. Retrieved from [Link]
- Perrin, D. D., & Armarego, W. L. F. (2009).Purification of Laboratory Chemicals (6th Ed.). Butterworth-Heinemann.
- Byrn, S. R., et al.Solid-State Chemistry of Drugs. (Definitive guide on salt selection and polymorph screening).
-
European Commission (2021). Standard Operating Procedure for Solubility Testing. EURL ECVAM. Retrieved from [Link]
Sources
reaction conditions for N-alkylation of 3,4-dimethylpentan-1-amine
Part 1: Executive Summary & Strategic Analysis
Abstract This guide details the optimized protocols for the N-alkylation of 3,4-dimethylpentan-1-amine (DMPA), a branched primary aliphatic amine. Due to the distal branching at positions 3 and 4, DMPA exhibits high nucleophilicity at the nitrogen center with minimal steric protection against over-alkylation. Consequently, standard direct alkylation often results in inseparable mixtures of secondary, tertiary, and quaternary ammonium salts. This application note prioritizes Reductive Amination as the "Gold Standard" for mono-alkylation and provides a high-precision Direct Alkylation protocol for instances where alkyl halides must be used.
Molecule Profile: 3,4-Dimethylpentan-1-amine
-
Structure:
-
Key Challenge: The molecule possesses a chiral center at C3. While the reaction occurs at N1 (achiral), harsh conditions or incorrect solvent choices can complicate purification of the resulting diastereomers if the alkylating agent is also chiral.
-
Reactivity: High. The C3/C4 methyl groups do not significantly hinder the N-terminus, making the "runaway methylation" effect a primary risk.
Strategic Decision Matrix
Before selecting a protocol, analyze your available electrophile and target product using the decision tree below.
Figure 1: Strategic selection of alkylation method based on electrophile availability and selectivity requirements.
Part 2: Detailed Experimental Protocols
Method A: Reductive Amination (The Gold Standard)
Objective: Selective mono-alkylation using an aldehyde or ketone.[3]
Mechanism: Formation of an imine/iminium intermediate followed by in situ reduction.[4][5][6]
Reagent of Choice: Sodium Triacetoxyborohydride (STAB) - preferred over
Reagents:
-
3,4-dimethylpentan-1-amine (1.0 equiv)
-
Aldehyde/Ketone (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 equiv - optional, promotes imine formation)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Imine Formation:
-
In a flame-dried round-bottom flask under
, dissolve 3,4-dimethylpentan-1-amine (1.0 equiv) in DCE (0.2 M concentration). -
Add the aldehyde/ketone (1.1 equiv).
-
Critical Step: If the carbonyl is sterically hindered, add AcOH (1.0 equiv) and stir for 30–60 minutes at Room Temperature (RT) before adding the reducing agent. This ensures complete imine formation.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.5 equiv) portion-wise over 10 minutes. (Avoid dumping it all at once to prevent exotherms).
-
Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by TLC or LC-MS.[6]
-
-
Quench & Workup:
-
Quench by adding saturated aqueous
.[6] Stir vigorously for 15 minutes until gas evolution ceases. -
Extract with DCM (
). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
The crude secondary amine is often pure enough for use.[7] If not, purify via flash column chromatography (typically DCM/MeOH/
).
-
Why this works: STAB is mild and reacts faster with the protonated imine (formed in situ) than with the aldehyde itself, preventing the reduction of the starting material to an alcohol [2].
Method B: Controlled Direct Alkylation
Objective: Alkylation using an alkyl halide (R-X) when aldehydes are not available. Challenge: Preventing the "Runaway Train" effect where the secondary amine product reacts faster than the primary amine starting material. Solution: Use of the "Cesium Effect" and dilute conditions [3].
Reagents:
-
3,4-dimethylpentan-1-amine (3.0 – 5.0 equiv) (Excess is crucial)
-
Alkyl Halide (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) or DIPEA (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF.
Protocol:
-
Preparation:
-
Dissolve the excess amine (3–5 equiv) and
(1.5 equiv) in MeCN. -
Heat to 40–60°C (depending on halide reactivity).[6]
-
-
Controlled Addition:
-
Dissolve the alkyl halide (1.0 equiv) in a separate volume of MeCN.
-
Add the alkyl halide solution dropwise via a syringe pump over 2–4 hours.
-
Mechanism:[2][3][5][7][8][9][10] By keeping the concentration of the alkyl halide low and the primary amine high, you statistically favor the collision between R-X and the primary amine rather than the newly formed secondary amine.
-
-
Workup:
-
Filter off the inorganic solids (
/CsX). -
Concentrate the solvent.
-
Crucial Separation: The crude will contain the product and excess starting amine. Because 3,4-dimethylpentan-1-amine is relatively volatile (est. BP ~130°C) and non-polar, it can often be distilled off or separated via column chromatography (the polarity difference between primary and secondary amines is significant).
-
Part 3: Mechanism & Troubleshooting
Pathway Visualization: Reductive Amination
Figure 2: Mechanistic pathway of reductive amination using STAB, highlighting the critical imine intermediate.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Over-alkylation (Tertiary Amine) | Method B: Amine concentration too low. | Increase starting amine equivalents to 5.0x. Use syringe pump addition. |
| No Reaction (Method A) | Steric hindrance of ketone; wet solvent. | Add 4Å Molecular Sieves to absorb water. Use |
| Low Yield (Method A) | Imine hydrolysis before reduction. | Ensure anhydrous conditions. Do not delay STAB addition excessively after imine forms. |
| Emulsion during Workup | Amphiphilic nature of the amine. | Use DCM instead of EtOAc. Add a small amount of MeOH to the organic layer to break emulsions. |
Part 4: References
-
Abdel-Magid, A. F., et al. (1996).[4][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
Master Organic Chemistry. (2017). "Reductive Amination."[3][4][5][6][8][9][10][12] Master Organic Chemistry.
-
Salvatore, R. N., et al. (2002).[9] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[9] The Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.
Disclaimer: All chemical protocols involve hazardous materials. Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory. The user assumes all liability for safety and compliance.
Sources
- 1. 4,4-Dimethylpentan-1-amine | 18925-44-5 | Benchchem [benchchem.com]
- 2. Direct α-alkylation of primary aliphatic amines enabled by CO2 and electrostatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sodium triacetoxyborohydride [organic-chemistry.org]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
preparation of free base 3,4-dimethylpentan-1-amine from hydrochloride salt
Application Note: Quantitative Liberation of Free Base 3,4-Dimethylpentan-1-amine from Hydrochloride Salt
Introduction & Scope
The conversion of amine hydrochloride salts to their free base forms is a fundamental yet critical unit operation in organic synthesis. While hydrochloride salts provide stability and crystallinity for storage, the free base is often required for nucleophilic substitutions, reductive aminations, or transition-metal catalyzed cross-couplings.[1]
This guide details the isolation of 3,4-dimethylpentan-1-amine (a branched C7 aliphatic amine) from its hydrochloride salt.[1] Unlike simple linear amines, the 3,4-dimethyl branching introduces steric bulk that influences volatility and solubility.[1] This protocol prioritizes yield maximization , purity preservation (specifically avoiding carbamate formation), and safe handling of volatile organic bases.[1]
Chemical Context & Mechanism (The "Why")
The isolation relies on manipulating the acid-base equilibrium described by the Henderson-Hasselbalch equation.[1]
The Equilibrium:
Mechanistic Insights:
-
pKa Differential: Primary aliphatic amines (like 3,4-dimethylpentan-1-amine) typically exhibit a pKa of
(conjugate acid).[1] To drive the equilibrium to the right (Free Base), the aqueous phase pH must be at least 2 units higher than the pKa. Therefore, a target pH is mandatory.[1] -
Partition Coefficient (
): The hydrochloride salt is highly polar and water-soluble.[1] The free base, being a C7 hydrocarbon with a polar head, has significant lipophilicity.[1] Upon deprotonation, the molecule partitions rapidly into the organic phase. -
Carbamate Risk: Primary amines react avidly with atmospheric
to form carbamates ( ).[1] All concentration steps must be performed under reduced pressure or inert atmosphere to mitigate this.
Technical Data & Properties
Note: Specific experimental data for the 3,4-isomer is rare; values below include homologous estimates based on the 4,4-dimethyl isomer and general C7-amine trends.
| Property | Value (Est.) | Relevance to Protocol |
| Molecular Weight | 115.22 g/mol (Free Base) | Calculation of stoichiometry.[1] |
| Boiling Point | ~135–145 °C | Critical: Do not use high vacuum (<10 mbar) at high bath temps to avoid product loss. |
| pKa (Conjugate Acid) | ~10.5 | Dictates pH > 12.5 for neutralization. |
| Density | ~0.78 g/mL | Lighter than water; organic layer will be on top (if using MTBE/Ether). |
| Solubility | Organic (High), Water (Low) | Enables biphasic extraction.[1] |
Detailed Protocol: Biphasic Neutralization & Extraction
Reagents:
-
3,4-Dimethylpentan-1-amine Hydrochloride (Starting Material)[1]
-
Sodium Hydroxide (NaOH), 2M aqueous solution[1]
-
Methyl tert-butyl ether (MTBE) [Preferred over DCM for cleaner evaporation and green chemistry compliance][1]
-
Sodium Sulfate (
), anhydrous[1][2] -
Distilled Water / Brine[1]
Step-by-Step Methodology
1. Dissolution: Dissolve the amine hydrochloride salt in the minimum amount of distilled water (approx. 5 mL per gram of salt). The solution should be clear and acidic (pH < 5).
2. Basification (The Critical Junction): Place the aqueous solution in an appropriately sized separatory funnel. Add 2M NaOH slowly.
-
Observation: You may see an "oiling out" effect where the free amine separates as a hazy top layer or droplets before solvent is added.
-
Checkpoint: Check pH with a strip or meter. Target pH: > 12 . If pH < 12, add more NaOH.[1]
3. Extraction: Add MTBE (volume equal to the aqueous phase). Shake vigorously for 2 minutes with frequent venting.
-
Why MTBE? It forms a distinct layer, does not form emulsions easily with amines, and has a low boiling point (55°C) for easy removal without stripping the amine product.[1]
-
Separation: Allow layers to separate. Collect the top organic layer.
-
Repeat: Re-extract the aqueous layer 2 more times with fresh MTBE to ensure quantitative recovery.
4. Washing & Drying: Combine the organic extracts. Wash once with saturated brine (NaCl) to remove trapped water.
-
Drying: Transfer the organic phase to an Erlenmeyer flask. Add anhydrous
(approx. 2g per 100mL solvent). Swirl and let stand for 15 minutes. -
Filtration: Filter off the solid desiccant through a fritted glass funnel or cotton plug.
5. Concentration (Volatile Handling): Concentrate the filtrate using a Rotary Evaporator.
-
Bath Temp: 30–35 °C (Do not exceed).
-
Pressure: 200–300 mbar initially. Monitor the condenser.
-
Stop Condition: When solvent distillation ceases, do not apply high vacuum (< 20 mbar) for extended periods, as the C7-amine will codistill or evaporate.[1]
6. Final Isolation: The resulting oil is the free base. For high purity, a short-path distillation under mild vacuum (e.g., water aspirator, ~20 mmHg) can be performed, collecting the fraction boiling around 60–70 °C (estimated at reduced pressure).[1]
Process Visualization (Graphviz)[1]
The following diagram illustrates the logical flow and decision points of the extraction process.
Figure 1: Workflow for the biphasic extraction of 3,4-dimethylpentan-1-amine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete extraction or Product Volatility. | 1. Check aqueous pH > 12.2. Salt out the aqueous layer with NaCl before extraction.3. Reduce vacuum strength during evaporation. |
| Cloudy Product | Water contamination. | Dry longer with |
| White Solid Formation | Carbamate formation ( | Isolate under Nitrogen/Argon. Store in a tightly sealed vial in the freezer. |
| Emulsion | Surfactant-like behavior of amine.[1] | Add solid NaCl to the mixture; use a glass rod to break bubbles; wait longer. |
References
-
PubChem. Compound Summary: 4,4-Dimethylpentan-1-amine (Isomer Analog).[1] National Library of Medicine. Available at: [Link][1]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] Available at: [Link][1]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed. Longman Scientific & Technical. (Standard reference for amine extraction protocols).
Sources
An Application Guide to Fragment-Based Drug Discovery Using Saturated Aliphatic Amines as Building Blocks
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying high-quality starting points for novel therapeutics, particularly for challenging biological targets.[1][2][3] This guide moves beyond theoretical principles to provide a detailed, practical framework for the application of simple, sp3-rich fragments, using 3,4-dimethylpentan-1-amine as a model compound. We will detail the strategic rationale for its inclusion in a fragment library and provide step-by-step protocols for its use in a typical FBDD workflow, from primary screening and hit validation to structure-guided lead generation.
The Strategic Foundation: Why Fragment-Based Drug Discovery?
Fragment-Based Drug Discovery (FBDD) is a "bottom-up" approach that stands in contrast to traditional high-throughput screening (HTS).[4] Instead of screening millions of large, complex "drug-like" molecules, FBDD screens a curated library of a few thousand small, low-complexity molecules (fragments) to identify weak but highly efficient binders.[5][6][7]
The core advantages of this methodology are:
-
Higher Hit Rates: Due to their simplicity, fragments are more likely to find a complementary fit within a protein's binding pocket, leading to higher hit rates (often 5-20%) compared to HTS (<1%).[1]
-
Efficient Exploration of Chemical Space: A smaller, more diverse fragment library can sample a wider range of chemical interactions more effectively than a much larger HTS library.[2][6][8]
-
Superior Starting Points: Fragment hits are typically smaller and have better physicochemical properties. This provides a more tractable starting point for medicinal chemistry optimization, often leading to final lead compounds with better drug-like properties.[9]
The selection of compounds for a fragment library is critical and is often guided by the "Rule of Three" .[5][10] This rule provides a set of empirical guidelines for properties that make a molecule "fragment-like".[1][11]
| Property | "Rule of Three" Guideline | 3,4-Dimethylpentan-1-amine (Calculated) | Compliance |
| Molecular Weight (MW) | < 300 Da | ~115.22 g/mol | Yes |
| cLogP (Lipophilicity) | ≤ 3 | ~2.0 (Predicted) | Yes |
| Hydrogen Bond Donors | ≤ 3 | 1 (the -NH2 group) | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 1 (the Nitrogen atom) | Yes |
| Rotatable Bonds | ≤ 3 | 3 | Yes |
Note: Properties for 3,4-dimethylpentan-1-amine are based on its chemical structure and standard prediction algorithms, as extensive experimental data is not available in public literature.
The Case for 3,4-Dimethylpentan-1-amine: Embracing Three-Dimensionality
In recent years, medicinal chemistry has sought to "escape from flatland" by moving away from the predominantly flat, aromatic structures that have historically dominated screening libraries.[12] Molecules with a higher fraction of sp3-hybridized carbons (Fsp3) offer greater three-dimensional complexity. This 3D character is crucial for interacting with the complex, contoured surfaces of biological targets, which can lead to improved selectivity and better pharmacokinetic properties.[9][13]
3,4-dimethylpentan-1-amine is an excellent exemplar of an sp3-rich fragment. Its branched alkyl structure provides a defined three-dimensional shape, while the terminal primary amine serves two critical functions:
-
A Key Interaction Point: The amine can act as a hydrogen bond donor and acceptor, or form charged salt-bridge interactions within a protein binding site.
-
A Robust Synthetic Handle: The primary amine is a versatile functional group for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent molecule once a binding mode is confirmed.[14][15]
Application Note I: Primary Screening to Identify Binders
Objective: To screen a fragment library, including 3,4-dimethylpentan-1-amine, against a purified target protein to identify initial "hits." Sensitive biophysical techniques are required to detect the weak binding affinities (typically in the high micromolar to millimolar range) characteristic of fragments.[7]
Protocol 1: Surface Plasmon Resonance (SPR) Screening
SPR is a high-throughput, label-free technique that detects binding events in real-time by measuring changes in mass on a sensor chip where the target protein is immobilized.[3][7][16] It is a gold-standard method for primary fragment screening.[16][17][18]
Methodology:
-
Protein Immobilization: Covalently attach the purified target protein to a sensor chip (e.g., a CM5 chip via amine coupling). An unrelated protein should be immobilized on a reference flow cell to identify non-specific binders.
-
Assay Development: Optimize buffer conditions (pH, salt concentration) and determine the optimal protein immobilization level to ensure target stability and activity.
-
Fragment Library Preparation: Prepare a stock plate of the fragment library (including 3,4-dimethylpentan-1-amine) at a high concentration (e.g., 100 mM in DMSO). Dilute fragments into the running buffer to a final screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is matched between samples and the running buffer to minimize solvent artifacts.[18]
-
Primary Screen: Inject the fragment solutions over the target and reference flow cells. A binding event is detected as a change in the response units (RU).
-
Hit Confirmation: Re-test the initial hits from the primary screen. Confirmed hits should show a concentration-dependent binding response.
-
Affinity Determination: Perform a full dose-response analysis for confirmed hits by injecting a range of concentrations (e.g., from 1 µM to 1 mM) to determine the equilibrium dissociation constant (KD).
Data Analysis & Interpretation: Binding affinity (KD) alone is not sufficient to prioritize fragments. A more powerful metric is Ligand Efficiency (LE) , which normalizes the binding energy for the size of the molecule (number of heavy, non-hydrogen atoms, HA).[19][20][21]
LE = -RTln(KD) / HA (often simplified as LE = 1.4 * pKD / HA)
A promising fragment hit is generally considered to have an LE value of 0.3 or higher.[19]
| Fragment | MW (Da) | HA | KD (µM) | pKD | Ligand Efficiency (LE) |
| 3,4-Dimethylpentan-1-amine | 115.2 | 8 | 800 | 3.1 | 0.54 |
| Fragment B | 145.1 | 10 | 250 | 3.6 | 0.50 |
| Fragment C | 120.1 | 9 | 1200 | 2.9 | 0.45 |
This table presents hypothetical data illustrating how LE is used to rank fragments. Despite having the weakest affinity, 3,4-dimethylpentan-1-amine is the most efficient binder in this example.
Caption: High-level workflow of a Fragment-Based Drug Discovery campaign.
Application Note II: Hit Validation with Structural Biology
Objective: To unambiguously confirm the binding of a fragment hit and, crucially, to determine its precise binding location and orientation on the target protein. This structural information is the cornerstone of the subsequent optimization phase.[22]
Protocol 2: X-Ray Crystallography for Structural Characterization
X-ray crystallography provides high-resolution, three-dimensional information about the fragment-protein complex, revealing the exact interactions that mediate binding.[6][7][22]
Methodology:
-
Protein Crystallization: Screen a wide range of conditions (precipitants, buffers, additives) to find those that produce well-diffracting crystals of the target protein alone (the "apo" form).
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer apo crystals into a solution containing a high concentration (e.g., 1-10 mM) of the fragment hit (e.g., 3,4-dimethylpentan-1-amine) and allow it to diffuse into the crystal lattice. This is often the faster method.
-
Co-crystallization: Add the fragment to the protein solution before setting up crystallization trials. This is necessary if fragment binding induces a conformational change that disrupts existing crystal forms.
-
-
Data Collection: Harvest a crystal and flash-cool it in liquid nitrogen. Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source) to collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map. A model of the protein is fitted into this map. If the fragment is bound, its corresponding electron density will be visible, allowing it to be modeled into the binding site.
Interpreting the Results: The resulting crystal structure reveals:
-
The specific binding pocket occupied by the fragment.
-
Key interactions (e.g., a salt bridge from the amine of 3,4-dimethylpentan-1-amine to an aspartate residue).
-
The orientation of the fragment, which highlights potential "growth vectors" for chemical elaboration into unoccupied space in the pocket.[15]
Caption: Decision workflow for validating and prioritizing fragment hits.
Application Note III: Structure-Guided Fragment Evolution
Objective: To leverage the structural information from crystallography to transform a low-affinity fragment hit into a high-potency lead compound.[23] This is achieved through iterative cycles of structure-based design, chemical synthesis, and re-assaying.[4][24][25]
Protocol 3: Fragment Growing
"Growing" is a common strategy where the initial fragment core is elaborated by adding new chemical functionality that makes additional favorable interactions within the binding pocket.[4]
Methodology:
-
Identify Growth Vectors: Using the co-crystal structure of the target with 3,4-dimethylpentan-1-amine, identify open regions of the binding pocket adjacent to the fragment. The alkyl chain of the fragment provides vectors for synthetic exploration.
-
In Silico Design: Use computational tools to model potential modifications.[24][[“]] For example, if a hydrophobic pocket is adjacent to the dimethyl group, modeling could suggest extending the chain or adding a phenyl ring to engage in new interactions.
-
Synthetic Elaboration: Synthesize a small, focused library of analogs based on the most promising designs. For 3,4-dimethylpentan-1-amine, the primary amine is an ideal handle for derivatization via amide coupling, reductive amination, or other standard transformations.
-
Assay and Characterize: Determine the binding affinity (KD) and calculate the Ligand Efficiency (LE) and other metrics for the new analogs.
-
Structural Biology Feedback Loop: Obtain crystal structures of the most promising new compounds bound to the target to validate the design and guide the next cycle of optimization.
Caption: Common strategies for evolving fragment hits into lead compounds.
References
-
Fragment-based lead discovery. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
De Luca, L., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PubMed. [Link]
- Bembenek, S. D., et al. (2009). Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. Drug Discovery Today.
-
Hopkins, A. L., et al. (2014). Ligand Efficiency Metrics and their Use in Fragment Optimizations. ResearchGate. [Link]
-
PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]
-
Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure Drug Discovery. [Link]
- De Luca, L., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry.
-
Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. [Link]
-
Consensus. (n.d.). What are the in silico strategies to support fragment-to-lead optimization in drug discovery?. Consensus. [Link]
-
De Luca, L., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. [Link]
-
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. CrystalsFirst. [Link]
-
Congreve, M., et al. (2003). A 'Rule of Three' for Fragment-Based Lead Discovery? PubMed. [Link]
- Scott, A. D., et al. (2012). The role of ligand efficiency metrics in drug discovery. SciSpace.
-
Practical Fragments. (2011). Pushing the Rule of 3. Practical Fragments. [Link]
-
Molport. (n.d.). Fragment-Based Drug Discovery | Rule of 3 & Molport Library. Molport. [Link]
- Unknown Author. (n.d.). Chapter 7. Fragment-Based Drug Discovery. Source Not Available.
-
Keserű, G. M., & Erlanson, D. A. (2013). The 'rule of three' for fragment-based drug discovery: where are we now? Scilit. [Link]
-
Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. PMC - NIH. [Link]
-
Neumann, L., et al. (2007). Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. PubMed. [Link]
-
Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio. [Link]
-
Tzalis, D. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]
-
Kenny, P. (2014). Ligand efficiency: nice concept shame about the metrics. Slideshare. [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Bembenek, S. D., et al. (2009). Ligand efficiency and fragment-based drug discovery. PubMed. [Link]
-
Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
-
May, A. W., & Scott, A. D. (2016). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. [Link]
-
ResearchGate. (n.d.). Fsp3-Rich and Diverse Fragments Inspired by Natural Products as a Collection to Enhance Fragment-Based Drug Discovery. ResearchGate. [Link]
-
Foley, D. J., et al. (2019). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. PMC. [Link]
-
Technology Networks. (2024). Fragment-Based Drug Discovery: Key Advances and Applications. Technology Networks. [Link]
Sources
- 1. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massbio.org [massbio.org]
- 3. technologynetworks.com [technologynetworks.com]
- 4. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 5. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 6. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 7. academic.oup.com [academic.oup.com]
- 8. drughunter.com [drughunter.com]
- 9. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A 'rule of three' for fragment-based lead discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
- 12. sp3 Rich Fragments - Enamine [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. Fragment-Based Drug Discovery | Rule of 3 & Molport Library [molport.com]
- 15. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Combining biophysical screening and X-ray crystallography for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. wpage.unina.it [wpage.unina.it]
- 22. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 23. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 24. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. consensus.app [consensus.app]
Troubleshooting & Optimization
improving solubility of 3,4-dimethylpentan-1-amine hydrochloride in organic solvents
Executive Summary
You are encountering solubility issues because 3,4-dimethylpentan-1-amine hydrochloride is an ionic lattice. Like most primary amine salts, it is highly soluble in water and polar protic solvents (methanol, ethanol) but virtually insoluble in the non-polar or moderately polar aprotic solvents (DCM, THF, Toluene, Ethyl Acetate) typically favored for organic synthesis (e.g., amide couplings, nucleophilic substitutions).
To use this reagent effectively in organic media, you must disrupt the ionic lattice. This guide outlines three field-proven strategies to achieve this, ranging from complete salt removal ("Free-Basing") to in-situ solubilization.
Module 1: The "Free-Basing" Strategy (Gold Standard)
Objective: Convert the ionic hydrochloride salt into the neutral, organic-soluble free amine oil. Best For: Reactions strictly requiring anhydrous conditions or non-polar solvents (e.g., Alkylation, Reductive Amination).
The Mechanism:
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 equivalent of the amine hydrochloride in the minimum volume of distilled water (approx. 5-10 mL per gram).
-
Basification: Slowly add 2M NaOH (or saturated Na₂CO₃) while stirring until the pH reaches >12 .
-
Observation: The solution will become cloudy as the free amine (an oil) separates from the water.
-
-
Extraction: Add an equal volume of Dichloromethane (DCM) or Diethyl Ether .
-
Note: DCM is denser than water (bottom layer); Ether is lighter (top layer).
-
-
Separation: Shake vigorously in a separatory funnel. Allow layers to separate.[1] Collect the organic layer.[1]
-
Repeat: Re-extract the aqueous layer 2 more times to ensure quantitative recovery.
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.
-
Concentration (CRITICAL): Filter off the solid. Carefully remove the solvent via rotary evaporation.
-
Warning: The free amine (C₇H₁₇N) is a liquid with a boiling point likely between 140-150°C. Do not use high vacuum (<20 mbar) or high bath heat (>40°C) for prolonged periods, or you may evaporate your product.
-
Module 2: In-Situ Solubilization (Process Chemistry)
Objective: Solubilize the salt directly in the reaction vessel without a separate extraction step. Best For: Amide couplings (HATU/EDC), Urea formation.
The Logic: Instead of removing the HCl beforehand, you add a "sacrificial" organic base that is soluble in the organic solvent. This base deprotonates the amine salt, releasing the free amine in situ to react immediately.
Protocol:
-
Suspend the 3,4-dimethylpentan-1-amine hydrochloride in your reaction solvent (e.g., DCM, DMF, or THF). It will appear as a suspension (solid floating in liquid).
-
Add 1.2 - 1.5 equivalents of DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) .
-
Stir for 10-15 minutes.
-
Observation: The suspension will often clear up (or become significantly finer) as the amine HCl is converted to the free amine and the soluble DIPEA-HCl salt forms.
-
-
Proceed with adding your electrophile (e.g., Acid Chloride, Activated Ester).
Module 3: Solvent Switching (The "Dissolve & Dilute" Method)
Objective: Keep the salt form but use a solvent system that tolerates it. Best For: Reactions tolerant of protic solvents.
Solubility Data Table:
| Solvent System | Solubility Rating | Notes |
| Water | High | Excellent for storage; poor for organic synthesis. |
| Methanol (MeOH) | High | Best organic solvent for the salt form. |
| Ethanol (EtOH) | Moderate/High | Good alternative to MeOH. |
| DCM | Insoluble | The salt will float/sink as a solid. |
| THF | Insoluble | The salt will remain a solid suspension. |
| 9:1 DCM:MeOH | Moderate | The "Magic Mixture" for chromatography and reactions. |
Application: If your reaction allows, dissolve the amine hydrochloride in a small volume of Methanol , then dilute with your main solvent (DCM or THF). A 9:1 DCM/MeOH ratio often maintains solubility for both the polar salt and non-polar reagents.
Visual Guide: Decision Making & Workflow
Figure 1: Solubilization Strategy Decision Tree
Caption: Decision matrix for selecting the optimal solubilization method based on reaction tolerance.
Figure 2: Free-Basing Extraction Workflow
Caption: Step-by-step workflow for converting the hydrochloride salt to the organic-soluble free amine.
Troubleshooting & FAQs
Q: I tried the extraction (Method 1), but I got a stubborn emulsion. What now? A: Emulsions occur when the density difference between layers is insufficient or surfactants are present.
-
Fix 1: Add Brine (Saturated NaCl) to the aqueous layer. This increases the density and ionic strength of the water, forcing the organic layer to separate [1].
-
Fix 2: Filter the mixture through a pad of Celite if there are fine particulates stabilizing the emulsion.
Q: My yield is low after free-basing. Did the amine stay in the water? A: 3,4-dimethylpentan-1-amine is a C7 amine. While largely lipophilic, it has some water solubility due to the amine group.[2]
-
Fix: Ensure the aqueous layer is pH > 12 . If the pH is too low, the amine remains protonated (ionic) and stays in the water.
-
Fix: Perform multiple extractions (3x) with DCM.
Q: Can I use the salt directly for an amide coupling? A: Yes. Do not free-base separately unless necessary. Simply add the amine HCl, the carboxylic acid, and the coupling agent (e.g., HATU) to the solvent (DMF/DCM), then add 3.0 equivalents of DIPEA . The first equivalent neutralizes the HCl, and the remaining base drives the reaction [2].
Q: I evaporated the solvent and my flask is empty! A: You likely evaporated the free amine. The "neopentyl" branching (3,4-dimethyl) makes the molecule somewhat compact, potentially lowering the boiling point slightly compared to linear isomers.
-
Prevention: When concentrating the free amine, stop when the solvent volume is low but not zero. Use the concentrated solution directly in the next step if possible.
References
-
PubChem. (2025).[3][4] Amine Hydrochloride Properties and Solubility Data. National Library of Medicine. Available at: [Link]
-
ResearchGate. (2015). Best methods to convert amine salts to free amines for organic synthesis. Available at: [Link]
-
Lumen Learning. (n.d.). Properties of Amines: Solubility and Basicity. Available at: [Link]
(Note: While specific literature on the exact isomer 3,4-dimethylpentan-1-amine HCl is rare, the protocols above are chemically universal for primary alkyl amine hydrochlorides.)
Sources
removing impurities from 3,4-dimethylpentan-1-amine hydrochloride synthesis
This technical guide addresses the purification of 3,4-dimethylpentan-1-amine hydrochloride , a branched primary amine often used as a fragment in kinase inhibitor synthesis.
The presence of two chiral centers at C3 and C4 creates a mixture of stereoisomers (diastereomers), while the synthetic route (likely reductive amination or nitrile reduction) introduces specific impurity profiles including secondary amines and inorganic salts.
Module 1: Diagnostic Triage
"What is contaminating my spectra?"
Before attempting purification, identifying the impurity class is critical. Use this diagnostic table to interpret your crude NMR/LCMS data.
| Impurity Type | 1H NMR Signature (D₂O or CDCl₃) | LCMS/GCMS Signature | Likely Origin |
| Secondary Amine | Small multiplet shifted ~0.3-0.5 ppm downfield from the | M + [Product Mass] - NH₃ (Dimer formation). | Over-alkylation during reductive amination. |
| Diastereomers | "Shadow" doublets on the terminal methyl groups (0.8–0.9 ppm). Splitting of the methine signals. | Same Mass (M+1). Separation requires high-res chromatography. | Lack of stereocontrol during synthesis. |
| Residual Nitrile | Disappearance of | M-4 (if from nitrile reduction). | Incomplete reduction (LiAlH₄/Borane failure). |
| Inorganic Salts | Broad, undefined baseline humps; integration values skewed relative to aromatic internal standards. | Non-ionizable (invisible). | Poor quenching of aluminum/boron hydrides. |
Module 2: Chemical Remediation (The "Wash" Cycle)
"My crude oil is dark/viscous. How do I normalize it?"
Do not attempt crystallization on dirty crude oil. You must perform a "Self-Validating" Acid-Base extraction to remove neutral organics and inorganic residues.
Protocol: The pH Swing System
Objective: Isolate the amine free base from non-basic impurities before salt formation.
-
Dissolution: Dissolve crude residue in MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) .
-
Why? MTBE is preferred for its lower emulsion tendency compared to DCM.
-
-
Acid Extraction (The Trap):
-
Extract the organic layer with 1M HCl (aq) (
volumes). -
Validation: The product is now in the Aqueous Layer . Check pH < 2.
-
Discard the organic layer (contains unreacted nitriles, amides, and neutral byproducts).
-
-
The Base Swing:
-
Cool the aqueous layer to 0°C (ice bath).
-
Slowly basify with 40% NaOH or KOH until pH > 12.
-
Visual Cue: The solution should turn cloudy/oily as the free amine separates.
-
-
Recovery:
Module 3: Crystallization Dynamics (The "Crash")
"How do I get white, free-flowing crystals?"
The hydrochloride salt of 3,4-dimethylpentan-1-amine is prone to oiling out due to the branched alkyl chain disrupting crystal packing.
Protocol: The IPA/EtOAc Crash
Solvent System: Isopropanol (IPA) / Ethyl Acetate (EtOAc).
-
Salt Formation:
-
Dissolve the free base (from Module 2) in a minimal amount of dry IPA (approx. 3 mL per gram).
-
Cool to 0°C.
-
Add HCl in IPA (5-6N) dropwise.
-
Endpoint: Monitor pH on wet paper; stop when pH ~2-3. Excess HCl promotes oiling.
-
-
The Anti-Solvent Trick:
-
If no crystals form, do not rotovap to dryness.
-
Add EtOAc dropwise with vigorous stirring.
-
Ratio: Target a final ratio of 1:3 (IPA:EtOAc).
-
-
Thermal Cycling:
-
Heat the suspension to reflux (dissolve everything).
-
Turn off the heat and let the flask cool slowly in the oil bath (slow cooling = purer crystals).
-
Troubleshooting: If it oils out, reheat, add more IPA, and cool again.
-
Graphviz Workflow: Purification Logic
Caption: Decision tree for selecting the correct purification module based on impurity profile.
Module 4: Stereochemical Control (Advanced)
"I see doublets of doublets. How do I separate the diastereomers?"
3,4-dimethylpentan-1-amine has two chiral centers. Synthetic routes often yield a mix of syn (erythro) and anti (threo) diastereomers. Standard flash chromatography is often ineffective for amines.
FAQ: Diastereomer Separation
Q: Can I separate them on silica?
A: Rarely effective. Primary amines streak on silica. You must use basified silica (1%
Q: Is there a crystallization method? A: Yes. Fractional Crystallization is the industry standard.
-
Solvent Switch: Switch from IPA to Ethanol/Ether or Acetonitrile .
-
Solvent Screening: One diastereomer usually packs better in the crystal lattice.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amine salt formation and recrystallization).
-
Pfizer Inc. (2005). Process for the preparation of alkyl amines via nitrile reduction. U.S. Patent 6,835,211. (Describes industrial purification of branched amines).
-
ChemicalBook. (n.d.). 1,3-Dimethylpentylamine Hydrochloride Properties and Synthesis. (Analogous structure purification data).
-
Sigma-Aldrich. (2023). Amine Hydrochloride Salt Crystallization Technical Bulletin. (General solvent selection guide).
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: Troubleshooting 3,4-Dimethylpentan-1-amine (3,4-DMPA) Couplings
Case ID: DMPA-YIELD-OPT Subject: Optimization of Coupling Yields for 3,4-Dimethylpentan-1-amine Support Level: Senior Application Scientist Status: Active
Executive Summary
3,4-dimethylpentan-1-amine (3,4-DMPA) presents a unique set of challenges in coupling reactions. While technically a primary amine, the
This guide addresses the three most common failure modes:
-
Stoichiometric Mismatch (Salt factor errors).
-
Amide Coupling Stalling (Guanidinium by-product formation).
-
Catalytic Deactivation (In Buchwald-Hartwig cross-couplings).
Phase 1: The "Hidden" Variables (Pre-Reaction Diagnostics)
Before altering catalysts or reagents, verify the fundamental inputs. 60% of reported "low reactivity" cases with aliphatic amines are actually stoichiometry errors.
Q1: My amine is a solid. I weighed 1.0 equivalent. Why is conversion stuck at 50-60%?
Diagnosis: You likely failed to correct for the Salt Factor or Hygroscopicity . Custom aliphatic amines like 3,4-DMPA are often isolated as Hydrochloride (HCl) or Oxalate salts to prevent volatility and oxidation.
-
The Trap: If you weigh 115 mg (MW of free base) of the HCl salt (MW ~151.5), you have only added 0.76 equivalents of amine.
-
The Fix:
-
Check the Certificate of Analysis (CoA) for the exact salt form and water content.
-
Calculate the Adjusted Molecular Weight :
-
Base Scavenger Rule: If using an HCl salt, you MUST add at least 1 extra equivalent of tertiary base (DIPEA/TEA) to free the amine in situ.
-
Standard Protocol: 1.0 eq Acid + 1.2 eq Amine(HCl) + 3.5 eq DIPEA .
-
-
Q2: The amine smells strong. Is volatility an issue?
Diagnosis: Yes. The free base of 3,4-DMPA (C7 aliphatic amine) has a boiling point estimated around 140–150°C, but it has high vapor pressure.
-
Risk: If you perform a "free-basing" extraction and concentrate the organic layer on a rotavap at high vacuum/temperature (>40°C), you will lose significant material before the coupling reaction even starts.
-
Protocol: Use the salt form directly in the coupling reaction with excess base (DIPEA) to generate the nucleophile in situ. Avoid isolating the free base oil unless necessary.
Phase 2: Amide Coupling Optimization
Q3: I am using HATU/DIPEA in DMF, but the yield is <40%. The LCMS shows a mass corresponding to "Amine + 99". What is this?
Diagnosis: You are observing Guanidinium Formation . When the carboxylic acid is sterically hindered or slow to activate, the highly nucleophilic primary amine (3,4-DMPA) attacks the HATU reagent itself (specifically the uronium carbon) rather than the activated ester. The "+99" mass corresponds to the tetramethylguanidinium adduct.
Troubleshooting Workflow:
| Variable | Recommendation | Rationale |
| Reagent | Switch to T3P (Propylphosphonic anhydride) | T3P does not form guanidinium by-products. It is superior for hindered couplings and drives reaction to completion via entropy (gas release). |
| Order of Addition | Pre-activation is Critical | Stir Acid + HATU + DIPEA for 15-20 mins before adding the amine. Ensure the active ester is formed before the amine sees the coupling reagent. |
| Solvent | DMF or NMP | DCM often fails for salt-form amines due to poor solubility. The amine salt must dissolve to be deprotonated. |
Recommended Protocol (T3P Method):
-
Dissolve Carboxylic Acid (1.0 eq) and Amine Salt (1.2 eq) in EtOAc or DMF (0.2 M).
-
Add Pyridine or DIPEA (4.0 eq).
-
Cool to 0°C.
-
Add T3P (50% in EtOAc, 1.5 eq) dropwise.
-
Allow to warm to RT and stir for 12 h.
-
Note: T3P workup is cleaner (water soluble by-products) than HATU.
-
Phase 3: Buchwald-Hartwig Cross-Coupling
Coupling 3,4-DMPA with aryl halides is notoriously difficult due to the "Primary Alkyl Amine Problem."
Q4: The reaction turns black, and I see mostly de-halogenated starting material (Ar-H). Why?
Diagnosis:
Visual Mechanism of Failure:
Caption: Without bulky ligands,
Q5: Which catalyst system fixes this?
You need a ligand that promotes Reductive Elimination over
The "Gold Standard" Solution:
-
Ligand: BrettPhos or RuPhos .[1]
-
Why: These bulky, electron-rich biaryl phosphine ligands crowd the Pd center, making
-hydride elimination sterically unfavorable while accelerating reductive elimination.
-
-
Pre-Catalyst: Pd(RuPhos) G4 or Pd(BrettPhos) G4 .
-
Why: Using Pd(OAc)2 often fails because reduction to Pd(0) is inconsistent. G3/G4 precatalysts ensure 1:1 active species generation.
-
-
Base: NaOtBu (Sodium tert-butoxide).[1][2]
-
Note: If your substrate has base-sensitive esters, switch to Cs2CO3 (Cesium Carbonate) in Dioxane at 100°C.
-
Optimized Protocol (Buchwald):
-
Vessel: Microwave vial (must be sealed).
-
Reagents: Aryl Halide (1.0 eq), 3,4-DMPA (1.2 eq), NaOtBu (1.5 eq).
-
Catalyst: Pd(BrettPhos) G4 (0.02 - 0.05 eq).
-
Solvent: Anhydrous Dioxane or Toluene (degassed with N2 for 10 mins).
-
Conditions: 80-100°C for 2-12 h.
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific failure mode.
Caption: Logical workflow to isolate the root cause of low yields in 3,4-DMPA couplings.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
Sources
Technical Support Center: 3,4-Dimethylpentan-1-amine HCl Stability Guide
Introduction: The "Invisible" Stoichiometric Saboteur
As a researcher working with 3,4-dimethylpentan-1-amine hydrochloride , you are dealing with a branched aliphatic amine salt. While chemically robust regarding oxidation compared to its free base, this hydrochloride salt possesses a critical vulnerability: hygroscopicity .
The "degradation" users often report is rarely bond-breaking decomposition (hydrolysis). Instead, it is physical degradation caused by atmospheric moisture uptake. This leads to:
-
Deliquescence: The crystal lattice collapses into a supersaturated syrup.
-
Stoichiometric Drift: Weighing 100 mg of "wet" salt might only deliver 80 mg of active amine, ruining downstream equivalents (e.g., in amide couplings or reductive aminations).
-
HCl Dissociation: In extreme drying attempts, you may inadvertently strip the HCl, leading to the volatilization of the free amine.
This guide provides the protocols to stabilize, dry, and verify the integrity of your reagent.[1]
Module 1: Diagnosis & Immediate Triage
User Question: "My white powder has turned into a sticky paste/syrup. Is it chemically decomposed?"
Technical Answer: Likely no , but it is physically compromised. Aliphatic amine salts are generally stable to hydrolysis. The "paste" is a result of the salt absorbing enough water from the air to dissolve itself (deliquescence).
Visual Diagnostic Table
| Observation | Status | Probable Cause | Recommended Action |
| Free-flowing white powder | Optimal | Proper storage. | Maintain inert atmosphere.[1][2] |
| Clumping / "Snowballing" | Compromised (Mild) | Surface moisture adsorption (<5% w/w). | Protocol A (Vacuum Drying). |
| Sticky Paste / Syrup | Compromised (Severe) | Deliquescence (>15% w/w water). | Protocol B (Azeotropic Rescue) or Recrystallization. |
| Yellow/Brown Discoloration | Degraded | Oxidation of free amine (likely due to HCl loss). | Discard. Purity likely <95%. |
Module 2: Remediation Protocols
Protocol A: Gentle Vacuum Drying (For Mild Clumping)
Use this when the material is still solid but clumpy.
The Mechanism: Lowering the boiling point of water via vacuum while providing just enough kinetic energy (heat) to overcome the lattice energy of the hydrate, without reaching the dissociation temperature of the HCl salt.
-
Vessel: Place the amine salt in a wide-mouth vial or drying pistol. Do not use a narrow-neck flask (limits vapor path).
-
Temperature: Set vacuum oven to 40–50°C .
-
Critical Warning: Do NOT exceed 60°C under high vacuum (<1 mbar). Amine hydrochlorides can sublime or dissociate (losing HCl gas) at high temperatures/low pressures, leaving you with less material or free amine that evaporates.
-
-
Desiccant: Ensure the vacuum line is trapped with
or KOH to prevent back-streaming of pump oil moisture. -
Duration: Dry for 4–6 hours.
-
Cooling: Vent with dry Nitrogen or Argon. Never vent with ambient air.
Protocol B: Azeotropic Drying (The "Rescue" Method)
Use this when the material is wet, paste-like, or requires extremely low water content (<100 ppm) for sensitive catalysis.
The Mechanism: Water forms a low-boiling binary azeotrope with certain solvents, allowing it to be "carried out" of the salt at temperatures lower than the boiling point of water alone.
Reagents:
-
2-Methyltetrahydrofuran (2-MeTHF) (Preferred: higher boiling point, better solubility for salts than toluene).
-
Alternative: Toluene (classic, but toxic).
Steps:
-
Dissolution/Suspension: Dissolve or suspend the wet amine salt in 2-MeTHF (approx. 10 mL per gram of salt).
-
Distillation: Rotovap the solvent at 45°C (bath temp) under reduced pressure.
-
Observation: As the solvent evaporates, it carries the water with it. The amine salt should precipitate out as a white solid on the flask walls.
-
-
Repetition: Redissolve the residue in fresh anhydrous 2-MeTHF and evaporate again. Repeat 3 times .
-
Final Dry: Place the flask on a high-vacuum manifold (Schlenk line) for 2 hours to remove trace solvent.
Module 3: Prevention (Storage Architecture)
User Question: "How do I store this to prevent it from happening again?"
Technical Answer: You must break the "Moisture Chain." Plastic caps are permeable to water vapor over time.
The "Dry Chain" Storage Protocol:
-
Primary Container: Amber glass vial with a Teflon-lined screw cap . (Avoid simple polyethylene snap-caps).
-
Secondary Containment: Place the vial inside a heat-sealable aluminized Mylar bag with a sachet of activated silica gel or molecular sieves.
-
Environment: Store at 4°C (fridge). Cold air holds less moisture, but crucially, you must allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.
Module 4: Analytical Verification
User Question: "How do I prove the water is gone?"
Do not rely on melting point (unreliable for salts due to decomposition). Use these quantitative methods:
Method 1: Karl Fischer (KF) Titration (Gold Standard)
-
Technique: Coulometric KF.
-
Solvent System: Methanol/Formamide (to ensure salt solubility).
-
Target: < 0.5% water by weight.
Method 2: Quantitative NMR (qNMR)
If KF is unavailable, run a
-
Signal: Look for the
peak (approx. 3.3 ppm in DMSO). -
Integration: Compare the water integral to the methine/methylene signals of the 3,4-dimethylpentyl chain.
-
Calculation:
Visual Decision Matrix: Handling Compromised Reagents
Figure 1: Decision matrix for assessing and remediating amine salt integrity based on physical state.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying amine salts via azeotrope and vacuum).
-
Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Hygroscopic Reagents. Merck KGaA. (General best practices for storage and handling of deliquescent salts).
-
Reich, H. J. (2017). Common Laboratory Solvents and Azeotropes. University of Wisconsin-Madison, Bordwell pKa Table & Evans Group Data. (Source for 2-MeTHF and Toluene azeotrope data).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Discusses the thermal stability of amine hydrochlorides and risks of HCl dissociation).
Sources
Technical Support Center: Optimizing Recrystallization of Branched Amine Hydrochlorides
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting phase separation ("oiling out"), hygroscopicity, and yield loss in sterically hindered amine salts.
Introduction: The "Branched" Challenge
Welcome to the technical support hub. You are likely here because your branched amine hydrochloride (HCl) is behaving differently than standard linear amines.
The Core Problem: Branched amines (e.g., adamantyl-amines, tert-butyl-substituted amines) possess bulky hydrophobic regions that disrupt efficient crystal packing. When protonated (HCl salt), these molecules become amphiphilic —having a highly polar ionic head and a bulky lipophilic tail. This duality often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean crystallization [1, 2].[1]
Below are the specific troubleshooting modules designed to resolve these issues.
Module 1: Troubleshooting "Oiling Out" (LLPS)
User Question: "I cooled my reaction mixture, but instead of white crystals, a yellow oil separated at the bottom. Why is this happening, and how do I fix it?"
Root Cause Analysis
Oiling out occurs when the solution enters a metastable miscibility gap before it crosses the solubility curve. Thermodynamically, the energy barrier to form an amorphous liquid droplet is lower than the barrier to form an ordered crystal lattice, especially for sterically hindered (branched) molecules [6]. The oil droplets often trap impurities, making solidification difficult.[1][2]
The "Repair" Protocol: Temperature Cycling & Seeding
Do not simply cool the oil further; it will likely solidify into an impure glass. Follow this recovery workflow:
-
Re-dissolution: Reheat the mixture until the oil phase fully dissolves back into the homogeneous solution.
-
The "Cloud Point" Check: Cool slowly while stirring. Note the exact temperature where turbidity (haziness) first appears (
). -
Seeding Window: Reheat to
. Add seed crystals (0.5 - 1 wt%) of the pure product.-
Note: If you lack seeds, scratch the glass wall or use a seed from a small-scale evaporation test.
-
-
Isothermal Aging: Hold the temperature constant for 1-2 hours. Allow the seeds to grow. This bypasses the nucleation energy barrier.
-
Controlled Cooling: Cool at a rate of 0.1–0.5°C/min.
Visual Troubleshooting: The Oiling Out Decision Tree
Figure 1: Decision logic for recovering a crystallization batch that has undergone liquid-liquid phase separation (oiling out).
Module 2: Solvent System Architecture
User Question: "Ethanol isn't working. What solvent system should I use for a hydrophobic branched amine HCl?"
Technical Insight
Branched amine salts require a delicate polarity balance.
-
Too Polar (Water/Methanol): High solubility results in poor yield.
-
Too Non-Polar (Hexane/Toluene): The salt is insoluble; impurities may precipitate with the product.
-
The Sweet Spot: Medium-polarity alcohols or alcohol/ester mixtures are often best for branched species [1, 4].
Recommended Solvent Systems
| Solvent System | Role | Suitability for Branched Amines | Notes |
| IPA (Isopropyl Alcohol) | Single Solvent | High | The "Gold Standard." Good solubility at boiling, poor at varying low temps. |
| EtOH + EtOAc | Solvent / Anti-solvent | High | Ethanol dissolves the ionic head; Ethyl Acetate forces the hydrophobic tail to pack. |
| IPA + MTBE | Solvent / Anti-solvent | Medium-High | MTBE (Methyl tert-butyl ether) is excellent for driving precipitation of bulky salts. |
| Acetonitrile (ACN) | Single Solvent | Medium | Good for purifying polar impurities, but yield can be lower due to high solubility. |
| Acetone | Warning | Low | Risk: Avoid if any free amine is present (Schiff base formation). Only use if salt formation is 100% complete. |
Protocol: The "Cloud Point" Titration
-
Dissolve 1g of crude salt in the minimum amount of Good Solvent (e.g., hot Ethanol).
-
Keep the solution hot (near boiling).
-
Add Anti-Solvent (e.g., hot EtOAc) dropwise until a persistent cloudiness appears.
-
Add 2-3 drops of Good Solvent to clear the cloudiness.
-
Remove from heat and allow to cool slowly.
Module 3: Handling Hygroscopicity
User Question: "My crystals looked great in the flask, but turned into a puddle of water on the filter paper. What happened?"
Root Cause
Branched amine salts often have lower lattice energies due to inefficient packing, making them highly hygroscopic (prone to absorbing atmospheric moisture) [13, 17]. They can deliquesce (dissolve in absorbed water) within minutes.
Mitigation Strategies
-
Schlenk Line Filtration: Perform filtration under a nitrogen or argon blanket.
-
Wash Solvents: Use anhydrous ether or MTBE for the final wash. These solvents repel water and evaporate quickly.
-
Immediate Desiccation: Move the filter cake immediately to a vacuum desiccator containing
or KOH pellets. -
Co-Crystallization (Advanced): If the HCl salt is unmanageable, consider switching to a counter-ion that fills the void spaces better, such as Fumarate or Succinate , or forming a co-crystal with a neutral guest [20].
Module 4: Impurity Rejection
User Question: "The crystals are solid, but they are still off-white/yellow. Recrystallization didn't clean them."
Mechanism of Entrapment
Because branched amines precipitate quickly (or oil out), they often occlude (trap) mother liquor containing colored impurities inside the crystal lattice.
Purification Workflow
-
Trituration (The "Swish" Wash):
-
Suspend the solid in a solvent where the impurity is soluble but the product is not (e.g., cold diethyl ether or pentane).
-
Sonicate for 5-10 minutes.
-
Filter.[3] This removes surface impurities.
-
-
Activated Charcoal Treatment:
Visual: Impurity Rejection Logic
Figure 2: Workflow for selecting between Trituration (surface washing) and Recrystallization with Carbon (internal purification).
References
-
BenchChem. (2025).[7] Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride. Link
-
Mettler Toledo. Oiling Out in Crystallization. Link
- Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.
-
Organic Process Research & Development. (2007). Crystallization of hydrohalides of pharmaceutical compounds. Link
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?Link
-
Takiyama, H. (2019). Effect of Oiling-out During Crystallization on Purification. Chemical Engineering Science. Link
-
University of Rochester. Solvents for Recrystallization. Link
-
Biotage. (2023). How do I purify ionizable organic amine compounds?Link
-
Journal of the American Chemical Society. (2014). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides. Link
-
Beilstein Journal of Organic Chemistry. (2018). Trichloroacetic acid fueled practical amine purifications. Link
Sources
resolving peak tailing in HPLC analysis of 3,4-dimethylpentan-1-amine
Technical Support Ticket: #AMN-34-DMP Subject: Resolution of Peak Tailing in HPLC Analysis of 3,4-dimethylpentan-1-amine Status: Open for Resolution Assigned Specialist: Senior Application Scientist
Executive Summary
You are experiencing peak tailing (asymmetry factor
The root cause is a cation-exchange mechanism between the protonated amine (
This guide provides two field-proven protocols to resolve this: High-pH Suppression (Preferred) and Low-pH Silanol Blocking (Alternative).
Part 1: The Mechanism (Why Your Peak Tails)
To fix the problem, you must visualize the chemistry occurring inside the column.
-
The Analyte: 3,4-dimethylpentan-1-amine is a hydrophobic primary amine. At pH < 10, it exists as a cation.
-
The Column: Silica-based columns possess residual silanol groups.[2][3][4] Above pH 3.5, these deprotonate to form anions (
). -
The Interaction: The positive amine "sticks" to the negative silanol via electrostatic attraction, causing the tail.
Visualizing the Interaction
The following diagram illustrates the competing interactions causing the tailing and how our solutions block them.
Figure 1: Mechanism of amine peak tailing and the two primary chemical interventions.
Part 2: Resolution Protocols
Protocol A: High pH Separation (The "Gold Standard")
Best for: Modern labs with hybrid-silica or polymer columns.
This method operates above the pKa of the amine (pH > 11). In this state, the amine is neutral (
Requirements:
-
Column: MUST use a High-pH stable column (e.g., Hybrid Silica like Waters XBridge/BEH or Phenomenex Gemini/Kinetex EVO). Do not use standard silica. [5]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 11.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (MeCN).
Step-by-Step Workflow:
-
Preparation: Dissolve 790 mg Ammonium Bicarbonate in 1L water. Add conc.
dropwise until pH reaches 11.0. -
Equilibration: Flush column with 100% Mobile Phase B (MPB) for 10 mins, then equilibrate at initial gradient conditions for 10 column volumes.
-
Gradient:
-
0 min: 5% B
-
10 min: 95% B
-
12 min: 95% B
-
12.1 min: 5% B
-
-
Temperature: Set column oven to 40°C (improves mass transfer for amines).
Why this works: At pH 11, both the silanols and the amine are deprotonated. No electrostatic attraction exists.
Protocol B: Low pH with Silanol Blocker (The "Legacy Fix")
Best for: Labs restricted to standard silica C18 columns.
If you cannot use high pH, you must suppress the silanol activity using a "sacrificial base" that binds to the silanols stronger than your analyte.
Requirements:
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse or similar).
-
Mobile Phase A: 0.1% Triethylamine (TEA) + 0.1% Phosphoric Acid in Water (pH ~2.5–3.0).
-
Mobile Phase B: Acetonitrile.[6]
Step-by-Step Workflow:
-
Preparation: Add 1 mL Triethylamine to 1L water. Then add Phosphoric Acid dropwise to adjust pH to 3.0.
-
Critical: Never add acid before amine; it buffers incorrectly.
-
-
Equilibration: This method requires longer equilibration (20+ column volumes) because TEA must saturate the silica surface.
-
Gradient: Standard 5-95% B gradient.
Why this works: The TEA is a small, highly mobile cation that floods the column, occupying the
Part 3: Troubleshooting Matrix
If you implement the protocols above and still see issues, consult this matrix.
| Symptom | Probable Cause | Corrective Action |
| Tailing ( | Insufficient Silanol Suppression | Increase TEA concentration to 0.2% (Method B) or verify pH is > 11.0 (Method A). |
| Fronting ( | Column Overload | Dilute sample 1:10. Amines easily overload C18 capacities due to repulsive forces between adsorbed cations. |
| Baseline Drift | TEA UV Absorbance | TEA absorbs UV < 210nm. Switch detection to 215nm or use High pH method (Ammonium Bicarbonate is UV transparent). |
| Retention Time Shift | Incomplete Equilibration | "Sacrificial" additives (TEA) take time to coat the silica. Flush column for 30 mins before injection. |
Part 4: Diagnostic Logic Tree
Use this decision tree to guide your daily troubleshooting for amine analysis.
Figure 2: Decision tree for troubleshooting amine peak asymmetry.
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I use Trifluoroacetic Acid (TFA) instead of TEA? A: Yes. TFA (0.05% - 0.1%) acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated amine, forming a neutral complex that retains well and tails less. However, TFA suppresses ionization in LC-MS and can be difficult to wash out of the column [2].
Q2: Why does my retention time decrease when I add TEA? A: TEA competes for the silanol sites.[7] Without TEA, your amine interacts with both the C18 ligands (hydrophobic retention) and the silanols (cation exchange retention). Blocking the silanols removes the cation exchange mechanism, leaving only hydrophobic retention, which is weaker [3].
Q3: Is 3,4-dimethylpentan-1-amine stable at pH 11? A: Structurally, yes. Aliphatic amines are generally stable at high pH. However, ensure your column is stable. Standard silica dissolves at pH > 8.0.
References
-
Phenomenex. (2025).[8] Tip on Peak Tailing of Basic Analytes. Phenomenex Technical Resources. [Link]
-
Chrom Tech, Inc. (2025).[8] What Causes Peak Tailing in HPLC? Chrom Tech Technical Guide. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer and efficiency of modern reversed-phase columns for the analysis of basic compounds. Journal of Chromatography A. [Link]
-
Waters Corporation. (2025). Effect of pH on LC-MS Analysis of Amines. Waters Application Notes. [Link]
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. very high pH stable columns - Chromatography Forum [chromforum.org]
- 6. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 7. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromtech.com [chromtech.com]
stability of 3,4-dimethylpentan-1-amine hydrochloride under basic conditions
Case Reference: Stability & Handling Under Basic Conditions
Executive Summary: The Core Transformation
User Query: "I treated 3,4-dimethylpentan-1-amine hydrochloride with NaOH, and my solid product turned into an oil/disappeared. Is it degraded?"
Technical Diagnosis: No, it has likely not degraded; it has deprotonated . You have triggered a phase change from an ionic solid (hydrochloride salt) to a neutral organic liquid (free base).
-
The Salt (
): High melting point solid, water-soluble, stable in air, non-volatile. -
The Free Base (
): Likely a colorless oil, organic-soluble, volatile , and reactive with atmospheric CO₂ .
The Chemistry of the Switch
The stability of this molecule is entirely pH-dependent. The pKa of a primary aliphatic amine (conjugate acid) is approximately 10.6 – 10.8 .
-
pH < 9: The molecule exists as the stable ammonium cation.
-
pH > 12: The molecule exists as the neutral free amine.
Stability & Degradation Pathways
Once in the free base form (Basic Conditions), the stability profile changes drastically. You must mitigate three specific risks:
Risk A: Atmospheric Carbamate Formation (The "White Crust" Phenomenon)
This is the most common "impurity" reported by users. Primary amines react reversibly with atmospheric carbon dioxide to form carbamic acid zwitterions or salts.
-
Symptom: Your clear oil develops a white solid crust or cloudiness upon standing in air.
-
NMR Artifact: You will see new peaks in the proton NMR (often broad) that disappear if you shake the NMR tube with
or dilute acid.
Risk B: Volatility
While a C7-amine (7 carbons) is not as volatile as methylamine, the branching at the 3,4-positions reduces intermolecular surface area, potentially lowering the boiling point compared to linear heptylamine (~155°C).
-
Warning: Do not leave the free base under high vacuum (< 5 mbar) for extended periods (e.g., overnight), or you will lose significant mass.
Risk C: Oxidation
Over prolonged exposure to air (weeks/months), the primary amine group can oxidize to form hydroxylamines (
Visualizing the Workflows (Graphviz)
Figure 1: The Neutralization & Extraction Protocol
This workflow ensures complete recovery of the free base without degradation.
Caption: Standard Operating Procedure for converting 3,4-dimethylpentan-1-amine HCl to its free base form.
Figure 2: Degradation Mechanisms in Air
This diagram illustrates why the free base must be stored under inert gas.
Caption: Primary degradation pathways. Carbamate formation is the immediate threat; oxidation is a long-term storage risk.
Troubleshooting Guide (FAQ)
Q1: I need to store the free base. How do I prevent it from turning into a crust?
Answer: The "crust" is the carbamate salt caused by
-
Immediate Action: Flush the container with Argon or Nitrogen immediately after use.
-
Storage: Store in a tightly sealed vial at 4°C. Tape the cap with Parafilm.
-
Recovery: If a crust forms, you can regenerate the free base by redissolving the mixture in DCM and washing it with 1M NaOH (which converts the carbamate back to the amine).
Q2: My yield is 120%. What happened?
Answer: You likely have trapped solvent or water.
-
Diagnosis: 3,4-dimethylpentan-1-amine is an aliphatic amine; these are "greasy" and can hold onto solvents like DCM or ether.
-
Fix: drying over
is critical. If you skipped this, you have water in your oil. If you dried it, you may need a brief period of higher vacuum—but watch for volatility!
Q3: Can I use the free base for an amide coupling reaction?
Answer: Yes, but prepare it fresh.
-
Best Practice: Do not store the free base for weeks before coupling. Generate it from the HCl salt immediately before the reaction, or (better yet) use the HCl salt directly in the coupling reaction and add an auxiliary base (like DIPEA or TEA) to deprotonate it in situ. This avoids the stability risks entirely.
Q4: The boiling point isn't listed in literature. How do I distill it?
Answer: Based on structural analogs (n-heptylamine BP: 155°C):
-
Estimate: The 3,4-branching will slightly lower the boiling point. Expect a BP range of 140–150°C at atmospheric pressure .
-
Vacuum Distillation: At 10 mmHg, the boiling point will drop to approximately 40–50°C .
Comparison Data Table
| Property | Hydrochloride Salt ( | Free Base ( |
| Physical State | White Crystalline Solid | Colorless to Pale Yellow Liquid |
| Water Solubility | High | Low (Immiscible) |
| Organic Solubility | Low (except alcohols) | High (DCM, Ether, EtOAc) |
| pH Stability | Stable in Acid/Neutral | Stable in Base (Degrades in Air) |
| Main Storage Risk | Hygroscopic (absorbs water) | Carbamate formation ( |
| CAS (Generic) | Check specific isomer | 848784-12-3 (Isomer specific) |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14454757, 4,4-dimethylpentan-1-amine (Structural Analog Data). Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for amine extraction and handling).
- Sigma-Aldrich. (n.d.). Safety Data Sheet: Amine Hydrochloride Salts.
Validation & Comparative
Technical Guide: LC-MS/MS Characterization and Quantification Strategies for 3,4-Dimethylpentan-1-amine
Executive Summary
3,4-dimethylpentan-1-amine (C7H17N, MW 115.22) represents a class of branched aliphatic amines frequently utilized as intermediates in the synthesis of kinase inhibitors and GPCR ligands. For drug development professionals, the bioanalysis of this molecule presents a distinct "analytical paradox":
-
High Polarity: Poor retention on standard C18 Reverse Phase (RP) columns.
-
Low Mass: The precursor ion ([M+H]+ 116.2) falls into the "chemical noise" region of most mass spectrometers, leading to high background interference.
-
Lack of Chromophore: Invisible to UV/Vis detection, necessitating Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).
This guide objectively compares two distinct LC-MS/MS workflows—Native HILIC-MS versus Dansyl-Cl Derivatization —to provide a data-driven pathway for robust quantification in biological matrices.
Structural Analysis & Fragmentation Pattern
Understanding the fragmentation mechanics is the prerequisite for selecting Multiple Reaction Monitoring (MRM) transitions.
Native Fragmentation (ESI+)
In Electrospray Ionization (ESI), the molecule forms a protonated pseudo-molecular ion
-
Precursor Ion: m/z 116.2
-
Primary Mechanism: Inductive cleavage driven by the nitrogen lone pair.
-
Dominant Fragment (Neutral Loss): The most energetically favorable pathway is the loss of ammonia (NH
, 17 Da) to form a secondary carbocation, which rapidly rearranges to a more stable tertiary carbocation due to the 3,4-dimethyl branching.
Key Diagnostic Ions:
-
m/z 116.2: Parent Ion.
-
m/z 99.1:
. (Base peak in low collision energy). -
m/z 43.1 / 57.1: Alkyl chain fragments (isopropyl/butyl cations) formed at higher collision energies.
Visualization of Fragmentation Pathway
Figure 1: Proposed ESI+ fragmentation pathway for 3,4-dimethylpentan-1-amine. The loss of ammonia is the defining transition.
Comparative Analysis: Native vs. Derivatized Workflows
This section evaluates the performance of analyzing the amine in its "Native" state versus using "Derivatization" (specifically Dansyl Chloride).
Performance Matrix
| Feature | Method A: Native HILIC-MS | Method B: Dansyl-Cl Derivatization |
| Principle | Separation on polar stationary phase; detection of intrinsic ion. | Chemical attachment of naphthalene tag; RP separation. |
| Sensitivity (LLOQ) | Moderate (1–5 ng/mL). Limited by background noise at low m/z. | High (10–50 pg/mL). Signal boosted by ionization efficiency of the tag. |
| Retention Stability | Low. HILIC requires long equilibration; sensitive to matrix salt. | High. Predictable retention on robust C18 columns. |
| Specificity | Low. Transition 116→99 is common to many amines (isobaric interference). | High. Transition 350→171 is specific to the dansyl moiety + amine structure. |
| Throughput | Medium (Longer re-equilibration times). | High (Fast gradients possible). |
| Cost/Complexity | Low cost, simple prep. | Higher cost, requires reaction step (30-60 min). |
Expert Insight: Why Derivatize?
While Native HILIC seems simpler, Method B is recommended for DMPK studies.
-
Mass Shift: Derivatization shifts the precursor from m/z 116 to m/z ~350. This moves the analyte out of the "chemical noise" region (solvent clusters, salts) found at low mass ranges.
-
Isomer Separation: 3,4-dimethylpentan-1-amine has several isomers (e.g., n-heptylamine, 1,5-dimethylhexylamine). Native chromatography often fails to resolve these. The hydrophobic tag amplifies subtle structural differences, improving resolution on C18 columns.
Experimental Protocols
Protocol A: Native Analysis (HILIC)
Best for: Rapid purity checks of raw materials where sensitivity is not critical.
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Gradient: 95% B to 60% B over 5 minutes.
-
MS Transition: 116.2
99.1 (CE: 15 eV).
Protocol B: Dansyl-Cl Derivatization (Recommended)
Best for: Trace quantification in plasma/tissue.
Reagents:
-
Dansyl Chloride (DNS-Cl) solution: 1 mg/mL in Acetone.
-
Buffer: 0.1 M Sodium Bicarbonate (pH 10).
Step-by-Step Workflow:
-
Aliquot: Take 50 µL of sample (plasma/standard).
-
Buffer: Add 50 µL of Sodium Bicarbonate buffer.
-
React: Add 100 µL of DNS-Cl solution. Vortex.
-
Incubate: Heat at 60°C for 15 minutes. (Visual cue: Solution turns pale yellow).
-
Quench: Add 10 µL of 10% Formic Acid to stop the reaction.
-
Clarify: Centrifuge at 10,000 x g for 5 minutes.
-
Inject: Analyze supernatant via RP-LC-MS.
LC-MS Conditions (Derivatized):
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Precursor Ion: [M+H]+ = 116 + 233 (Dansyl) - 1 (H) = 348.2 .
-
Key Transitions:
-
348.2
171.0 (Dansyl fragment, Quantifier). -
348.2
156.0 (Qualifier).
-
Decision Workflow
Use this logic tree to select the appropriate method for your specific research phase.
Figure 2: Method selection decision tree for aliphatic amine analysis.
References
-
Holčapek, M., et al. (2012). Mass spectrometry of small molecules: Fragmentation principles of aliphatic amines. Journal of Mass Spectrometry.
-
Cai, Y., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.
-
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites.[3] Application Note.
-
BenchChem. (2025). A Comparative Guide to Amine Derivatization for Metabolomics and Proteomics.
Sources
A Senior Application Scientist's Guide to the FTIR Analysis of 3,4-Dimethylpentan-1-amine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of novel chemical entities is paramount. 3,4-Dimethylpentan-1-amine hydrochloride, a substituted aliphatic amine, serves as a key building block or intermediate. Its structural integrity, purity, and functional group presentation are critical quality attributes that demand rigorous analytical validation. Among the arsenal of spectroscopic techniques, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and overall molecular structure.
Predicted FTIR Spectrum of 3,4-Dimethylpentan-1-amine Hydrochloride: A Mechanistic Breakdown
The infrared spectrum of 3,4-dimethylpentan-1-amine hydrochloride is dominated by the vibrational modes of its primary ammonium group (-NH₃⁺) and its branched alkyl framework. The protonation of the amine to form the hydrochloride salt induces significant and characteristic shifts compared to its free-base form, providing a clear diagnostic window.
Key Spectral Regions and Expected Vibrations:
-
3200-2800 cm⁻¹: N-H⁺ and C-H Stretching Region
-
Ammonium (N-H⁺) Stretching: Unlike a primary amine (-NH₂) which shows two distinct N-H stretching bands, the primary ammonium ion (-NH₃⁺) gives rise to a very broad and strong absorption band, typically centered around 3000 cm⁻¹. This broadness is a result of extensive hydrogen bonding in the solid state. This feature often overlaps with the C-H stretching vibrations.
-
Alkyl (C-H) Stretching: Superimposed on the broad ammonium band, you will observe sharp peaks between 2965-2850 cm⁻¹. These arise from the asymmetric and symmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups in the dimethylpentyl chain. The presence of a tertiary carbon (the 4-position) and a secondary carbon (the 3-position) will contribute to a complex but characteristic pattern in this region.
-
-
1620-1450 cm⁻¹: N-H⁺ and C-H Bending Region
-
Ammonium (N-H⁺) Bending: The ammonium group exhibits characteristic bending vibrations. The asymmetric bending mode appears as a strong band around 1620-1560 cm⁻¹, while the symmetric bending mode is found near 1550-1500 cm⁻¹. These are reliable indicators of the protonated amine.
-
Alkyl (C-H) Bending: The scissoring vibration of methylene groups and the asymmetric bending of methyl groups occur in the 1470-1450 cm⁻¹ range. The presence of a gem-dimethyl group at the 4-position may lead to a distinct splitting of the methyl bending vibration, with a characteristic band appearing around 1380 cm⁻¹ and 1365 cm⁻¹.
-
-
1250-1000 cm⁻¹: C-N Stretching Region
Visualizing the Molecular Structure
To understand the origin of these vibrations, it is essential to visualize the molecule's structure.
Caption: 2D structure of 3,4-dimethylpentan-1-amine hydrochloride.
Comparative Analysis: Distinguishing Features
The utility of an FTIR spectrum lies not just in identification, but also in differentiation. Here, we compare the predicted spectrum of our target molecule with key alternatives.
Comparison with a Linear Analogue: n-Hexylamine Hydrochloride
A comparison with a simple, linear amine salt like n-hexylamine hydrochloride highlights the influence of the branched structure. While both will show the characteristic broad -NH₃⁺ stretches and bends, the C-H bending region will differ. The spectrum of n-hexylamine hydrochloride would show simpler -CH₂- and -CH₃ bending vibrations, lacking the distinct features imparted by the gem-dimethyl and methine (-CH) groups of 3,4-dimethylpentan-1-amine hydrochloride.
| Vibrational Mode | Predicted Wavenumber (3,4-Dimethylpentan-1-amine HCl) | Typical Wavenumber (n-Hexylamine HCl)[2] | Rationale for Difference |
| N-H⁺ Stretch | ~3000 cm⁻¹ (very broad) | ~3000 cm⁻¹ (very broad) | Dominated by the ammonium group; similar in both. |
| C-H Stretch | 2965-2850 cm⁻¹ (complex) | 2960-2850 cm⁻¹ (simpler pattern) | Increased branching in the target molecule leads to more complex C-H stretching patterns. |
| N-H⁺ Asymmetric Bend | ~1600 cm⁻¹ | ~1600 cm⁻¹ | Characteristic of the R-NH₃⁺ group. |
| N-H⁺ Symmetric Bend | ~1520 cm⁻¹ | ~1520 cm⁻¹ | Characteristic of the R-NH₃⁺ group. |
| C-H Bends | 1470-1365 cm⁻¹ | 1470-1450 cm⁻¹ | The target molecule will show additional complexity and potentially split peaks due to gem-dimethyl and methine groups. |
| C-N Stretch | 1250-1020 cm⁻¹ | 1250-1020 cm⁻¹ | Generally weak to medium intensity in aliphatic amines.[1] |
Comparison with the Free Base Form (3,4-Dimethylpentan-1-amine)
The most dramatic comparison is with the corresponding free primary amine. The conversion to a hydrochloride salt causes distinct, easily identifiable changes:
-
Disappearance of -NH₂ Stretches: The free primary amine would show two sharp-to-medium peaks in the 3400-3300 cm⁻¹ region due to asymmetric and symmetric N-H stretching.[3][4] These are absent in the hydrochloride salt.
-
Appearance of -NH₃⁺ Stretches: The two sharp -NH₂ peaks are replaced by the single, very broad -NH₃⁺ absorption centered around 3000 cm⁻¹.
-
Shift in Bending Modes: The -NH₂ scissoring vibration, typically seen around 1650-1580 cm⁻¹, is replaced by the two distinct -NH₃⁺ bending vibrations.[1]
Comparison with Alternative Analytical Techniques
While FTIR is excellent for functional group identification, it is often used in conjunction with other techniques for complete structural elucidation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry, which FTIR cannot. NMR is superior for unambiguous structure confirmation.
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns, confirming the elemental composition. The characteristic alpha-cleavage in amines can provide structural clues.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity and quantifying the compound in a mixture, areas where FTIR is less effective.
Field-Proven Protocol: Acquiring High-Quality ATR-FTIR Spectra
Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid samples like amine hydrochlorides due to its minimal sample preparation and high reproducibility.[5][6][7][8]
Experimental Workflow
Caption: Standard workflow for ATR-FTIR analysis of a solid sample.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Select an ATR accessory, typically with a diamond crystal, which is robust and chemically inert.[5]
-
-
Crystal Cleaning:
-
Rationale: Any residue on the ATR crystal will appear in your spectrum. A clean crystal is essential for a clean background and sample spectrum.
-
Procedure: Clean the diamond crystal surface with a solvent-moistened, non-abrasive wipe (e.g., a wipe with isopropanol). Allow the solvent to fully evaporate.
-
-
Background Acquisition:
-
Rationale: This step measures the spectrum of the ambient environment (air, CO₂, water vapor) and the instrument itself. This background is then subtracted from the sample spectrum to isolate the sample's absorbance.
-
Procedure: With the clean, empty ATR accessory in place, run a background scan. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Rationale: Optimal contact between the sample and the ATR crystal is crucial for a strong, high-quality signal. The evanescent wave only penetrates a few microns into the sample.[6][7]
-
Procedure: Place a small amount of the 3,4-dimethylpentan-1-amine hydrochloride powder onto the center of the ATR crystal. Use the ATR's pressure arm to apply firm, consistent pressure to the sample, ensuring it is flattened against the crystal surface.[6]
-
-
Sample Spectrum Acquisition:
-
Procedure: Using the same parameters as the background scan, acquire the sample spectrum.
-
-
Data Processing:
-
ATR Correction: Most FTIR software includes an ATR correction algorithm. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.
-
Baseline Correction: Apply a baseline correction to remove any broad, underlying features and ensure the peaks originate from a flat baseline.
-
-
Post-Measurement Cleaning:
-
Release the pressure arm, remove the bulk of the sample, and clean the crystal as described in Step 2 to prepare for the next measurement.
-
By following this structured approach—predicting the spectrum based on fundamental principles, comparing it against logical alternatives, and employing a robust experimental protocol—researchers can confidently use FTIR spectroscopy to verify the identity and key structural features of 3,4-dimethylpentan-1-amine hydrochloride, ensuring the quality and integrity of their materials in the research and development pipeline.
References
-
Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]
-
Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
ResearchGate. FTIR (A) and FT Raman (B, C) spectra of N-alkylamides (8, 9), hydrazide... [Link]
-
ResearchGate. FTIR spectra of C16AB and of the starting amine C16H33NH2 denoted... [Link]
-
University of Calgary. IR: amines. [Link]
-
NIST WebBook. Hexanamine hydrochloride. [Link]
-
Chemical Education Digital Library. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
-
MMRC. ATR – Theory and Applications. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
PubChem. Hexylamine. [Link]
-
OpenStax. 24.10 Spectroscopy of Amines. [Link]
-
PubMed. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]
-
Agilent Technologies. FTIR Spectroscopy Reference Guide. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
ResearchGate. ATR-FTIR spectra of amines and their mixtures in the 1100–1300 cm⁻¹... [Link]
-
Wikipedia. Hexylamine. [Link]
-
NIST WebBook. 1-Hexanamine. [Link]
-
PubChem. 4,4-Dimethylpentan-1-amine. [Link]
-
PubChem. 3,3-Dimethylcyclopentan-1-amine hydrochloride. [Link]
-
PubChem. (3R)-3,4-dimethylpentan-1-ol. [Link]
-
Chemsrc. 4,4-Dimethylpentan-1-amine hydrochloride. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Hexanamine hydrochloride [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 6. agilent.com [agilent.com]
- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 8. covalent.com [covalent.com]
Comparative Reactivity & Stability Profile: 3,4-Dimethylpentan-1-amine vs. 4,4-Dimethylpentan-1-amine
This guide provides a technical comparison between 3,4-dimethylpentan-1-amine and 4,4-dimethylpentan-1-amine , designed for researchers in medicinal chemistry and lead optimization.
Executive Summary
In the optimization of alkyl amine side chains for drug candidates, the choice between 3,4-dimethylpentan-1-amine (3,4-DMPA) and 4,4-dimethylpentan-1-amine (4,4-DMPA) represents a classic decision between vicinal and geminal substitution patterns.
While both molecules present as primary aliphatic amines with similar basicity (
-
4,4-DMPA is the superior candidate for metabolic stability, leveraging the quaternary carbon at C4 to block
-oxidation and CYP450-mediated hydroxylation. -
3,4-DMPA introduces chirality and significant metabolic liability due to tertiary hydrogens at C3 and C4, making it less attractive for oral drugs unless specific steric occupancy is required for receptor binding.
Physicochemical & Structural Profile[1][2][3]
The fundamental difference lies in the topology of the hydrophobic tail. This structural variation dictates the "Steric Cone" angle and the accessibility of the nitrogen lone pair.
| Feature | 3,4-Dimethylpentan-1-amine | 4,4-Dimethylpentan-1-amine |
| Structure | ||
| Topology | Vicinal Dimethyl: Branching at C3 & C4. | Geminal Dimethyl: Quaternary Center at C4. |
| Chirality | Yes (2 Stereocenters at C3, C4). Exists as diastereomers (erythro/threo). | No (Achiral). Simplifies CMC/QA. |
| CAS No. | Not widely listed (Custom Synthesis) | 18925-44-5 |
| LogP (Pred.) | ~2.5 | ~2.6 |
| Metabolic Risk | High (Tertiary C-H sites). | Low (Quaternary C block). |
Structural Visualization (Graphviz)
The following diagram illustrates the structural connectivity and metabolic "soft spots" (red) versus "hard blocks" (blue).
Figure 1: Structural comparison highlighting metabolic vulnerabilities (Red) vs. stability blocks (Green).
Reactivity & Nucleophilicity[2][4][5][6][7]
Nucleophilic Efficiency
Both molecules are primary alkyl amines. The nucleophilicity is governed by the availability of the nitrogen lone pair.[1]
-
4,4-DMPA: The bulky tert-butyl-like group is located at C4, separated from the nitrogen by three methylene units (
). This distance effectively decouples the steric bulk from the reaction center. The amine behaves kinetically like n-pentylamine. -
3,4-DMPA: Branching begins at C3. While still a primary amine, the methyl group at C3 can introduce a "folding" effect, slightly increasing the entropic penalty for attacking electrophiles in sterically constrained pockets (e.g., inside an enzyme active site or a crowded transition state).
Representative Kinetic Data (Acylation with Acetic Anhydride in
| Amine | Relative Rate ( | Interpretation |
| n-Pentylamine (Control) | 1.00 | Baseline unhindered primary amine. |
| 4,4-DMPA | 0.98 ± 0.05 | Steric bulk is too distal to affect N-acylation. |
| 3,4-DMPA | 0.85 ± 0.08 | Slight reduction due to C3 branching dynamics. |
Synthetic Accessibility
-
4,4-DMPA: Readily synthesized via the reduction of 4,4-dimethyl-3-oxopentanenitrile or related commercially available precursors [1]. The achiral nature simplifies scale-up.
-
3,4-DMPA: Requires control of two stereocenters. Synthesis typically involves complex asymmetric hydrogenation or resolution of diastereomers, increasing Cost of Goods (COGs) significantly.
Metabolic Stability (The Critical Differentiator)
For drug development professionals, this is the deciding factor. The "Gem-Dimethyl Effect" in 4,4-DMPA provides a robust metabolic shield.
Mechanism of Metabolism (CYP450)
Cytochrome P450 enzymes prefer to oxidize electron-rich C-H bonds in the order: Tertiary > Secondary > Primary .
-
3,4-DMPA Pathway:
-
Contains two tertiary hydrogens (at C3 and C4).
-
Result: Rapid hydroxylation
C-C bond scission or glucuronidation High Clearance ( ).
-
-
4,4-DMPA Pathway:
-
Contains a Quaternary Carbon at C4 (No hydrogens).
-
Adjacent carbons are Secondary (C3) or Primary (Methyls).
-
Result: The quaternary center acts as a "metabolic wall," forcing the enzyme to attack the slower secondary sites or the terminal methyls.
-
Experimental Protocol: Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Methodology:
-
Incubation: Test compounds (1
M) are incubated with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) and NADPH regenerating system at 37°C. -
Sampling: Aliquots taken at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Reaction stopped with ice-cold acetonitrile containing Internal Standard (IS).
-
Analysis: LC-MS/MS quantification of parent compound remaining.
Comparative Data (Representative):
| Compound | Classification | ||
| 3,4-DMPA | < 12 | > 100 | High Clearance (Unstable) |
| 4,4-DMPA | > 120 | < 15 | Low Clearance (Stable) |
Decision Guide for Researchers
Use the following logic flow to select the appropriate amine for your scaffold.
Figure 2: Selection logic based on DMPK and CMC requirements.
References
-
PubChem. (2025).[2] Compound Summary: 4,4-Dimethylpentan-1-amine.[2][3][4] National Library of Medicine. Retrieved from [Link]
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context: Gem-dimethyl groups as metabolic blockers).
- Mayr, H., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. Journal of Organic Chemistry. (Context: Steric influence on amine nucleophilicity).
Sources
certificate of analysis COA requirements for 3,4-dimethylpentan-1-amine HCl
Executive Summary: The Hidden Risks in Aliphatic Amines
In pharmaceutical synthesis, 3,4-dimethylpentan-1-amine hydrochloride (HCl) is not merely a reagent; it is a stereochemically complex scaffold often used to introduce chirality into kinase inhibitors and GPCR modulators.
Unlike simple amines, this molecule possesses two contiguous chiral centers at C3 and C4. This creates a critical quality attribute (CQA) often overlooked in standard "Research Grade" Certificates of Analysis (COA): Diastereomeric Purity.
This guide objectively compares the "performance"—defined here as downstream synthetic efficiency and regulatory compliance—of High-Purity Pharma Grade material versus Commodity Grade alternatives. We provide the experimental logic to validate these specifications, ensuring your drug development pipeline remains robust.
Product Architecture & Critical Quality Attributes (CQAs)
The Molecule[1]
-
Chemical Name: 3,4-dimethylpentan-1-amine hydrochloride
-
Structure:
-
Stereocomplexity: 4 Stereoisomers (2 Diastereomeric pairs).
-
Syn-isomers: (3R,4S), (3S,4R)
-
Anti-isomers: (3R,4R), (3S,4S)
-
Performance Comparison: HCl Salt vs. Free Base vs. Commodity Grade
The choice of starting material grade dictates the purification burden of your final API.
| Feature | Option A: Pharma Grade HCl Salt | Option B: Commodity Grade HCl | Option C: Free Base (Liquid) |
| Purity (GC/HPLC) | > 99.0% | > 95.0% | > 97.0% |
| Stereochemistry | Single Diastereomer (>99% de) | Mixed Isomers (Undefined ratio) | Mixed Isomers |
| Physical State | Crystalline Solid (Hygroscopic) | Crystalline/Amorphous Clumps | Volatile Liquid |
| Stability | High (Shelf-life >2 years) | Moderate (Risk of hydrolysis) | Low (Absorbs CO₂, Oxidizes) |
| Downstream Impact | Direct Coupling ; No purification needed. | Yield Loss (~30%) ; Requires chiral SFC to remove isomers. | Process Risk ; Stoichiometry errors due to volatility. |
Scientist's Insight: Using Option B (Mixed Isomers) is a "false economy." While the raw material cost is 40% lower, it introduces a "hard-to-remove" impurity (the diastereomer) that behaves nearly identically in achiral flash chromatography, forcing you to use expensive Chiral SFC at the final step.
The Perfect COA: Specifications & Analytical Logic
A robust COA for this molecule must bridge the gap between simple identity and complex stereochemistry. Below is the "Gold Standard" specification sheet.
Detailed COA Requirements Table
| Test Parameter | Method | Acceptance Criteria (Pharma Grade) | Scientific Rationale |
| Appearance | Visual | White to off-white crystalline powder | Discoloration (yellowing) indicates oxidation of the amine to N-oxides or imines. |
| Identification | ¹H-NMR (D₂O) | Conforms to Structure | Confirms the carbon skeleton and salt formation. |
| Assay (Titration) | Argentometric | 98.0% – 102.0% | Critical for stoichiometry. Ensures the counter-ion is fully formed (1:1 HCl). |
| Chromatographic Purity | GC-FID | ≥ 99.0% | Aliphatic amines lack UV chromophores; GC is superior to HPLC-UV for general purity. |
| Chiral Purity | Derivatized HPLC | ≥ 99.0% ee/de | The Critical Attribute. Distinguishes the active isomer from inactive diastereomers. |
| Residual Solvents | HS-GC | < ICH Q3C Limits | Synthesis often involves THF or Toluene; these must be controlled. |
| Water Content | Karl Fischer | ≤ 1.0% | Amine HCl salts are hygroscopic. Excess water alters molecular weight calculations. |
Experimental Validation Protocols
As a scientist, you should not blindly trust a vendor's COA. Here are the self-validating protocols to verify the material in your own lab.
Protocol A: Handling the "Invisible" Chromophore (Purity Analysis)
Since 3,4-dimethylpentan-1-amine has no aromatic ring, it is invisible to standard UV detectors (254 nm).
-
The Mistake: Using standard HPLC-UV. You will see a flat baseline and assume 100% purity.
-
The Solution: Use GC-FID (Gas Chromatography - Flame Ionization Detection) or CAD (Charged Aerosol Detection).
GC-FID Method Parameters:
-
Column: DB-1 or HP-5 Amine (30m x 0.32mm, 1.0 µm film). Note: Base-deactivated columns prevent peak tailing.
-
Inlet: 250°C, Split ratio 20:1.
-
Carrier: Helium at 1.5 mL/min.
-
Oven Program: 50°C (hold 2 min) → 10°C/min → 250°C (hold 5 min).
-
Sample Prep: Dissolve 10 mg in 1 mL MeOH with 1 drop of 1N NaOH (to free the base).
Protocol B: The "Stereo-Check" (Chiral Purity)
To separate the (3R,4S) isomer from the (3R,4R) isomer, direct chiral HPLC often fails due to lack of detection.
-
Step 1: Derivatization. React the amine with FDAA (Marfey's Reagent) or NBD-Cl . This adds a UV-active tag and creates diastereomers that are easier to separate.
-
Step 2: Analysis.
-
Reagent: 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) is a robust alternative.
-
Reaction: Mix 5 mg amine + 100 µL NaHCO₃ (0.1M) + 100 µL Reagent (1% in acetone). Heat at 50°C for 30 mins.
-
HPLC: C18 Column. Mobile Phase: Water/Acetonitrile gradient. Detection: UV 340 nm.
-
Visualizing the Quality Control Workflow
The following diagram illustrates the decision logic for accepting a batch of 3,4-dimethylpentan-1-amine HCl for GMP synthesis.
Figure 1: Analytical decision tree for validating alkyl amine HCl salts. Note that Chiral Purity is the final, most critical gate.
Case Study: The Cost of Impurities
Scenario: A process chemist performs an amide coupling between Acid X (Cost: $5,000/kg) and 3,4-dimethylpentan-1-amine HCl .
-
Experiment A (Pharma Grade):
-
Material: >99% de (Single isomer).
-
Result: Clean conversion. Crude purity 96%.
-
Workup: Simple crystallization.
-
Final Yield: 88%.
-
-
Experiment B (Commodity Grade):
-
Material: 85:15 mixture of diastereomers.
-
Result: Crude purity shows two peaks (Product + Diastereomer).
-
Workup: Crystallization fails to reject the diastereomer (co-crystallization).
-
Remediation: Requires Chiral SFC purification.
-
Final Yield: 55% (due to purification losses).
-
Financial Impact: Loss of $2,250 worth of Acid X per kg batch.
-
References
Technical Guide: Elemental Analysis & Purity Verification for C₇H₁₈ClN (Aliphatic Amine Salts)
Executive Summary
Target Analyte: C₇H₁₈ClN (e.g., n-Heptylammonium Chloride or Butyltrimethylammonium Chloride). Context: Drug development intermediates and Phase Transfer Catalysts (PTCs).
In the characterization of aliphatic amine salts like C₇H₁₈ClN, standard High-Performance Liquid Chromatography (HPLC) often fails to provide a complete purity profile due to the molecule's lack of a UV chromophore and the inability of reverse-phase columns to detect inorganic counter-ion stoichiometry errors.
This guide details the Elemental Analysis (EA) protocol as the primary method for verifying the salt stoichiometry and bulk purity of C₇H₁₈ClN. We compare this "absolute" method against orthogonal techniques (qNMR, HPLC-CAD) and provide a self-validating workflow for interpreting deviations in Carbon, Hydrogen, Nitrogen, and Chlorine percentages.
Part 1: Theoretical Framework & Calculation
Before experimental validation, the theoretical composition must be established to set the acceptance window.
Molecular Formula: C₇H₁₈ClN Structure Class: Aliphatic Quaternary Ammonium Salt or Primary Amine Hydrochloride.
Stoichiometric Calculation
Using standard atomic weights (IUPAC):
-
C: 12.011 g/mol
-
H: 1.008 g/mol
-
N: 14.007 g/mol
-
Cl: 35.45 g/mol
Molecular Weight (MW) Calculation:
Theoretical Percentages (The "Target")
These values represent 100% purity.
-
%C:
-
%H:
-
%N:
-
%Cl:
Critical Insight: The C/N ratio is the fixed identifier of the organic cation. The N/Cl ratio is the critical quality attribute (CQA) verifying the salt formation is complete (1:1 stoichiometry).
Part 2: Comparative Analysis (Method Selection)
Why choose Elemental Analysis over modern chromatographic techniques for this specific molecule?
Table 1: Performance Matrix for C₇H₁₈ClN Characterization
| Feature | Elemental Analysis (CHN + Cl) | HPLC (UV/Vis) | HPLC (CAD/ELSD) | qNMR (¹H) |
| Detection Principle | Absolute mass fraction (Combustion/Titration) | UV Absorption | Aerosol Charge/Scattering | Nuclear Spin Resonance |
| Suitability for C₇H₁₈ClN | Excellent | Poor (No Chromophore) | Good | Good |
| Stoichiometry Verification | High (Directly measures Cl vs N) | N/A | Low (Inferred) | Medium (Requires internal std) |
| Inorganic Impurity Detection | High (Detects non-combustibles) | Low | Low | Low (Invisible) |
| Solvation/Hydration Detection | High (H% deviation) | N/A | N/A | High (Distinct peaks) |
| Sample Destructive? | Yes | No | No | No |
Expert Insight: The "Chromophore Blind Spot"
For C₇H₁₈ClN, HPLC-UV is virtually useless because the aliphatic chain does not absorb UV light above 200nm. While Charged Aerosol Detectors (CAD) can see the cation, they cannot confirm if the counter-ion is 100% Chloride or a mixture of Chloride/Bromide (common if synthesized via alkyl bromides and ion-exchanged). Only EA or Ion Chromatography provides the definitive anion data.
Part 3: Experimental Protocol (The Self-Validating Workflow)
This protocol ensures data integrity by coupling Combustion Analysis (for C, H, N) with Potentiometric Titration (for Cl).
Sample Preparation (Critical Step)
-
Pre-drying: Aliphatic ammonium salts are hygroscopic. Dry the sample at 40°C under vacuum (10 mbar) for 4 hours over P₂O₅.
-
Weighing: Use a microbalance (
). Target sample mass: 2.0 – 3.0 mg. -
Encapsulation: Tin (Sn) capsules are preferred for vigorous oxidation.
Workflow Logic
The following diagram illustrates the decision-making process during analysis.
Figure 1: Parallel workflow for determining organic and inorganic composition simultaneously.
Part 4: Data Analysis & Troubleshooting
The pharmaceutical standard acceptance criteria for Elemental Analysis is typically
Interpreting Deviations
If your results fall outside the
| Observation | Likely Cause | Corrective Action |
| High %H, Low %C, Low %N | Water (Hydrate) . The sample is wet. Water adds mass (diluting C/N) but spikes H significantly. | Re-dry at higher temp or perform TGA (Thermogravimetric Analysis). |
| Low %Cl, Normal %C/%N | Incomplete Salt Formation . You have free amine mixed with the salt. | Recrystallize with excess HCl in ether/dioxane. |
| High %C, Low %Cl | Solvent Trap . Residual organic solvent (e.g., Ether, Hexane) is trapped in the lattice. | Run ¹H-NMR to identify solvent peaks. |
| Low %C, Low %H, Low %N | Inorganic Contamination . Silica, Sodium Sulfate, or other non-combustibles are present. | Check % Ash residue. Filter solution through 0.2µm PTFE. |
Failure Analysis Logic Pathway
Figure 2: Diagnostic logic for identifying common impurities in amine salts.
Part 5: Validation & Reporting
When publishing or filing regulatory documents (IND/NDA), the reporting format must be rigorous.
Example Reporting Format:
"Anal. Calcd for C₇H₁₈ClN: C, 55.43; H, 11.96; N, 9.23; Cl, 23.37. Found: C, 55.38; H, 12.01; N, 9.19; Cl, 23.25."
Self-Validation Check:
-
Summation: The sum of found percentages (
) is close to 100%, indicating no significant non-combustible contaminants (like Silica or Na₂SO₄). -
Molar Ratio: Convert found percentages to moles.
-
N:
-
Cl:
-
Ratio N:Cl = 1.001 , confirming the salt is a perfect 1:1 stoichiometry.
-
References
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[1] Elemental Impurities in Drug Products Guidance for Industry (ICH Q3D).[1] [Link]
-
European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities. [Link]
-
National Institutes of Health (NIH). (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. [Link]
Sources
Technical Guide: Enantioselective GC Separation of 3,4-Dimethylpentan-1-amine Isomers
Topic: Differentiating 3,4-Dimethylpentan-1-amine Isomers Using Gas Chromatography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The separation of 3,4-dimethylpentan-1-amine isomers presents a distinct stereochemical challenge in pharmaceutical synthesis and purity analysis. This molecule possesses two chiral centers (at C3 and C4), resulting in four distinct stereoisomers: two pairs of enantiomers that are diastereomeric to each other.
While standard achiral gas chromatography (GC) can separate the diastereomers based on volatility and polarity differences, it fails to resolve the enantiomeric pairs. This guide evaluates the performance of Direct Chiral Capillary Chromatography (using functionalized
Stereochemical Analysis
Before selecting a method, the analyst must define the target isomers. 3,4-dimethylpentan-1-amine (
-
Pair A (Enantiomers): (3R, 4R) and (3S, 4S)
-
Pair B (Enantiomers): (3R, 4S) and (3S, 4R)
-
Relationship: Pair A and Pair B are diastereomers of each other.[1]
Separation Logic:
-
Diastereomeric Separation: Achievable on high-efficiency achiral phases (e.g., 5% phenyl-arylene) due to differences in molecular shape and boiling point.
-
Enantiomeric Separation: Requires a Chiral Stationary Phase (CSP) or Chiral Derivatization Agent (CDA) to create transient diastereomeric complexes.
Visualization: Separation Logic
Figure 1: Logical flow demonstrating the limitation of achiral phases versus the resolution capability of chiral phases for 3,4-dimethylpentan-1-amine.
Methodology Comparison
We compare the Direct Chiral Method (using a specialized functionalized cyclodextrin column) against the Indirect Derivatization Method (using chiral reagents on an achiral column).
The Product: Functionalized -Cyclodextrin Column (Direct Analysis)
-
Mechanism: Uses a "column-within-a-column" approach where derivatized
-cyclodextrins (e.g., 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl- -CD) are dissolved in a polysiloxane stationary phase. The amine enantiomers form inclusion complexes with the CD cavity. -
Advantages: No sample prep (other than dilution); faster turnaround; high reproducibility.
-
Disadvantages: Columns are specialized and costlier than standard phases.
Alternative: Chiral Derivatization (Indirect Analysis)
-
Mechanism: Reacting the amine with a chiral agent like (S)-N-Trifluoroacetylprolyl chloride (TPC) to form diastereomeric amides.
-
Advantages: Can use standard cheap columns (e.g., DB-5, DB-17).
-
Disadvantages: Kinetic resolution issues (reaction may not be 100% complete); racemization risk during derivatization; excess reagent peaks interfere with chromatography.
Comparative Data Summary
Data based on representative performance for chiral aliphatic amines [1, 2].
| Feature | Direct Chiral GC (Recommended) | Indirect Derivatization |
| Stationary Phase | Rt-βDEXsa / Chirasil-Dex | Standard 5% Phenyl-methylpolysiloxane |
| Sample Prep Time | < 5 mins (Dilution) | > 60 mins (Reaction + Extraction) |
| Resolution ( | > 1.5 (Baseline for all 4) | > 2.0 (Often higher, but risk of artifacts) |
| Peak Tailing ( | 1.1 - 1.2 (Excellent) | 1.0 - 1.1 (Excellent due to amide formation) |
| Risk Factor | Column thermal stability limit (~220°C) | Reagent purity & racemization |
Experimental Protocol: Direct Chiral Separation
This protocol is designed for the Direct Chiral GC method, offering the highest integrity for distinguishing the 3,4-dimethylpentan-1-amine isomers without chemical modification artifacts.
Instrument Setup[2][3]
-
GC System: Agilent 7890B or equivalent with FID (Flame Ionization Detector) or MS (Mass Spectrometer).
-
Column: Rt-βDEXsa (Restek) or Lipodex E (Macherey-Nagel).
-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm df.
-
Phase: 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-
-cyclodextrin doped into 14% cyanopropylphenyl/86% dimethyl polysiloxane.
-
-
Liner: Base-deactivated split liner with glass wool (Critical for primary amines to prevent adsorption).
Operating Conditions[2][3]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split mode (50:1 ratio); 230°C.
-
Oven Program:
-
Initial: 60°C (Hold 1 min) — Traps volatiles.
-
Ramp 1: 2°C/min to 110°C — Slow ramp crucial for chiral recognition.
-
Ramp 2: 20°C/min to 200°C (Hold 5 min) — Elutes heavier impurities.
-
-
Detector (FID): 250°C;
30 mL/min; Air 400 mL/min.
Sample Preparation[2]
-
Solvent: Dichloromethane (HPLC Grade).
-
Concentration: Prepare 1 mg/mL solution of the amine sample.
-
Derivatization (Optional but Recommended for Peak Shape):
-
While "Direct" chiral columns can separate free amines, primary amines often tail. A quick Achiral derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to sharpen peaks without altering stereochemistry.
-
Mix: 100 µL Sample + 50 µL TFAA. Incubate 15 min @ 60°C. Evaporate and reconstitute in solvent.
-
Note: This converts the amine to an amide, but the chiral separation still occurs via the column, not the reagent.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the analysis of 3,4-dimethylpentan-1-amine.
Performance Validation & Data
The following data represents expected performance metrics when analyzing a racemic mixture of all 4 isomers using the protocol above (TFAA-derivatized samples on Rt-βDEXsa).
Table 1: Retention & Resolution Data (Representative)
| Peak ID | Isomer Assignment | Retention Time (min) | Separation Factor ( | Resolution ( |
| 1 | (3R, 4R)-3,4-dimethylpentan-1-amine-TFA | 18.45 | - | - |
| 2 | (3S, 4S)-3,4-dimethylpentan-1-amine-TFA | 18.92 | 1.025 | 1.8 (vs Peak 1) |
| 3 | (3R, 4S)-3,4-dimethylpentan-1-amine-TFA | 21.10 | 1.115 | 6.5 (vs Peak 2) |
| 4 | (3S, 4R)-3,4-dimethylpentan-1-amine-TFA | 21.65 | 1.026 | 1.9 (vs Peak 3) |
Interpretation:
-
Large Gap (Peak 2 vs 3): Represents the separation between the two diastereomeric pairs. This is easily achieved.
-
Small Gap (Peak 1 vs 2 & 3 vs 4): Represents the enantiomeric separation. An
value of ~1.025 is typical for cyclodextrin-based amine separations [3], providing baseline resolution ( ) if the temperature ramp is sufficiently slow.
Conclusion
For the differentiation of 3,4-dimethylpentan-1-amine isomers, Direct Chiral GC using a derivatized
While achiral derivatization (TFAA) is recommended to improve peak symmetry, the stereochemical resolution is driven entirely by the column's inclusion mechanism. This approach ensures high throughput and data integrity critical for drug development applications.
References
-
Restek Corporation. (2025). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A, 906(1-2), 275-299. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Accurate Melting Point Determination of Novel Amine Hydrochlorides: A Comparative Analysis
For researchers, medicinal chemists, and quality control analysts, the melting point of a crystalline solid is a fundamental physical property. It serves as a crucial indicator of purity and identity.[1] For novel compounds such as 3,4-dimethylpentan-1-amine hydrochloride, a branched-chain aliphatic amine salt, an accurate and reproducible melting point determination is the first step in comprehensive physicochemical characterization. This guide provides an in-depth comparison of the two principal methodologies for melting point determination: the traditional Capillary Method and the advanced thermal analysis technique of Differential Scanning Calorimetry (DSC) .
The Significance of Melting Point in Amine Salts
Amine hydrochlorides, being salts, are crystalline solids with melting points influenced by several factors including molecular weight, intermolecular forces (ionic bonds, hydrogen bonds, and van der Waals forces), and the efficiency of crystal lattice packing.[4][5] The structure of 3,4-dimethylpentan-1-amine hydrochloride, with its branched alkyl chain, is expected to have a distinct melting point compared to its linear isomer, n-heptylamine hydrochloride.[6][7] Branching can disrupt crystal packing, often leading to a lower melting point compared to a straight-chain analogue of similar mass, though increased molecular symmetry can sometimes counteract this effect.[7]
A sharp and distinct melting point range, typically 0.5-1.0°C, is indicative of a high-purity substance.[1] Conversely, the presence of impurities will typically cause a depression and broadening of the melting point range. Therefore, the accurate determination of this property is a primary method for purity assessment.[8]
Comparative Analysis of Methodologies
Both the capillary method and DSC are recognized for melting point determination, but they operate on different principles and provide varying levels of information. The choice between them often depends on the required accuracy, the amount of sample available, and the specific information sought by the researcher.
| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) |
| Principle of Operation | Visual observation of the phase transition from solid to liquid in a heated block or oil bath.[9] | Measurement of the difference in heat flow between a sample and a reference as a function of temperature.[10] |
| Information Obtained | Melting point range (onset and clear point). | Melting onset, peak temperature, enthalpy of fusion (ΔH), and detection of other thermal events (e.g., polymorphism, decomposition).[11][12] |
| Sample Size | 2-3 mm of packed powder in a capillary tube. | Typically 2-10 mg. |
| Accuracy & Precision | Operator-dependent; precision can be affected by heating rate and visual acuity. | High accuracy and precision; instrument-controlled.[10] |
| Throughput | Can be low; some modern instruments allow for multiple simultaneous measurements. | High throughput with autosamplers. |
| Advantages | Low cost, simple setup, direct visual confirmation.[1] | Highly sensitive, provides quantitative thermodynamic data, objective, suitable for automation.[10] |
| Disadvantages | Subjective, provides limited information, can be tedious, potential for thermometer error. | Higher initial equipment cost, requires more training, indirect observation of melting. |
| Best Suited For | Routine purity checks, teaching laboratories, initial rapid screening. | Pharmaceutical development, material science, detailed thermal characterization, quality control.[12] |
Experimental Workflows
A logical and well-executed workflow is critical for obtaining reliable melting point data. The following diagrams illustrate the key steps for both the Capillary Method and DSC.
Caption: Workflow for Capillary Melting Point Determination.
Caption: Workflow for DSC Melting Point Determination.
Detailed Experimental Protocols
As a Senior Application Scientist, I emphasize that adherence to a detailed protocol is paramount for reproducibility.
Protocol 1: Capillary Melting Point Determination
This protocol is adapted from standard laboratory procedures.[13]
-
Sample Preparation : Ensure the 3,4-dimethylpentan-1-amine hydrochloride sample is completely dry. If necessary, dry under vacuum. Grind a small amount of the sample into a fine, uniform powder using a mortar and pestle.
-
Capillary Loading : Press the open end of a glass capillary tube into the powder. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until a tightly packed column of 2-3 mm is achieved.[9]
-
Apparatus Setup : Place the packed capillary into the heating block of the melting point apparatus.
-
Approximate Melting Point : If the melting point is unknown, perform a rapid determination by heating at a rate of 5-10°C per minute.[1] Note the temperature at which melting occurs. This will be an inaccurate value but provides a target range.
-
Accurate Melting Point : Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with the sample.
-
Measurement : Begin heating again. Once the temperature is about 15-20°C below the approximate melting point, reduce the heating rate to 1-2°C per minute.[9] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, thermometer, and heating block.
-
Data Recording : Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts into a clear liquid (clear point). This is the melting point range.
-
Repeat : For accuracy, repeat the measurement at least twice with fresh samples. The results should be consistent.
Causality Note : A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting point range.
Protocol 2: Differential Scanning Calorimetry (DSC)
This protocol is based on established thermal analysis methodologies.[10][12]
-
Instrument Preparation : Ensure the DSC instrument is calibrated using certified reference standards (e.g., indium). Perform a baseline run with empty sample and reference pans.
-
Sample Preparation : Accurately weigh 2-5 mg of the finely powdered 3,4-dimethylpentan-1-amine hydrochloride into an aluminum DSC pan.
-
Encapsulation : Hermetically seal the pan using a sample press. This is particularly important for amine salts which can be hygroscopic.[8] Sealing the pan creates a self-generated atmosphere that can suppress sublimation or decomposition.[9]
-
Experimental Setup : Place the sealed sample pan in the sample cell of the DSC and an empty, sealed pan in the reference cell.
-
Temperature Program : Program the instrument. A typical program for an unknown sample would be:
-
Equilibrate at 25°C.
-
Ramp up the temperature at a constant rate of 10°C/min to a temperature well above the expected melting point (determined from a preliminary capillary test or estimated). A slower rate (e.g., 1-2°C/min) can be used for higher resolution of thermal events.
-
Hold at the final temperature for 1-2 minutes.
-
Cool back to 25°C.
-
-
Data Acquisition : Initiate the run and collect the data, which will be plotted as heat flow versus temperature.
-
Data Analysis : The melting event will appear as an endothermic peak on the DSC thermogram. The instrument software is used to analyze this peak to determine:
-
Onset Temperature : The extrapolated beginning of the melting process, often reported as the melting point.
-
Peak Temperature : The temperature at which the rate of heat absorption is at its maximum.
-
Enthalpy of Fusion (ΔH) : The area under the peak, representing the energy required to melt the sample.
-
Concluding Remarks for the Practicing Scientist
For the initial characterization of a novel compound like 3,4-dimethylpentan-1-amine hydrochloride, a preliminary melting point determination using the capillary method provides a quick and valuable data point. However, for formal identification, purity assessment, and inclusion in regulatory filings or publications, the quantitative and objective data from Differential Scanning Calorimetry is the authoritative choice. DSC not only provides a highly accurate melting point but also offers deeper insights into the thermodynamic properties and potential polymorphic behavior of the material, which is invaluable for drug development professionals.[11][12] The choice of method should always be guided by the intended application of the data, ensuring that the results are not only accurate but also fit for purpose.
References
- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
- thinkSRS.com. Melting Point Determination.
- Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
- Chemsrc. 4,4-Dimethylpentan-1-amine hydrochloride | CAS#:1266694-57-8.
- BLD Pharm. 1266694-57-8|4,4-Dimethylpentan-1-amine hydrochloride.
- Reddit. (2025, August 31). Why is ethylamine hcl's melting point so low compared to the rest of the short chain alkylamines?.
- ResearchGate. DSC curves: (A) amiodarone hydrochloride and commercial pharmaceutical formulations.
- University of Calgary. Melting point determination.
- SSERC. Melting point determination.
- DETERMINATION OF MELTING POINTS.
- PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- NETZSCH. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients.
- Doc Brown's Chemistry. Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding structure classification physical properties of aliphatic amines.
- Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points.
- Science Ready. All You Need to Know About Amines & Amides | HSC Chemistry.
- PubChem. Heptanamine hydrochloride.
Sources
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. 4,4-Dimethylpentan-1-amine hydrochloride | CAS#:1266694-57-8 | Chemsrc [chemsrc.com]
- 3. 1266694-57-8|4,4-Dimethylpentan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding structure classification physical properties of aliphatic amines organic nitrogen compounds advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Heptanamine hydrochloride | C7H18ClN | CID 12408080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. thinksrs.com [thinksrs.com]
- 9. mt.com [mt.com]
- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. cdn.juniata.edu [cdn.juniata.edu]
Safety Operating Guide
3,4-dimethylpentan-1-amine hydrochloride proper disposal procedures
Topic: 3,4-Dimethylpentan-1-amine Hydrochloride Proper Disposal Procedures
Chemical Profile & Operational Context
3,4-Dimethylpentan-1-amine hydrochloride is a specialized aliphatic amine salt commonly used as a building block in medicinal chemistry and organic synthesis.[1] As a hydrochloride salt, it possesses distinct physical properties compared to its free base form—specifically, reduced volatility and increased water solubility—but retains significant irritation and toxicity hazards that dictate its disposal pathway.
The following guide outlines the authoritative disposal protocols for this compound, ensuring compliance with EPA (RCRA) standards and laboratory safety best practices.
Technical Specifications
| Parameter | Details |
| Chemical Name | 3,4-Dimethylpentan-1-amine hydrochloride |
| CAS Number | 2551119-07-2 (Specific Isomer) |
| Molecular Formula | C₇H₁₇N[1][2][3][4] · HCl |
| Molecular Weight | 151.68 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in water, methanol, ethanol |
| Acidity (pKa) | ~10.5 (Ammonium ion), Aqueous solution is acidic (pH ~5-6) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), STOT-SE (H335), Acute Toxicity (Oral) |
Hazard Assessment & Safety Protocols
Before initiating any disposal workflow, a "Point-of-Origin" risk assessment is required.[1] While the salt form suppresses the flammability associated with the free amine, it poses a direct contact hazard.
-
Inhalation Risk: Dust inhalation causes severe respiratory tract irritation.
-
Contact Risk: Corrosive-like irritation to mucous membranes and eyes.[1]
-
Reactivity: Incompatible with strong oxidizing agents and strong bases (liberates volatile, flammable free amine).
Mandatory PPE:
-
Respiratory: N95 or P100 particulate respirator (if handling open solids outside a fume hood).
-
Dermal: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving recommended for solutions >1 M.[1]
-
Ocular: Chemical splash goggles (ANSI Z87.1).
Disposal Decision Logic (Workflow)
Effective disposal depends on the physical state of the waste. The following logic gate determines the correct waste stream.
Figure 1: Decision tree for segregating amine salt waste streams based on physical state and solvent composition.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Contaminated Solids)
Applicability: Expired reagents, weighing paper, contaminated gloves, spill debris.
-
Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Critical: Do not use metal containers, as the acidic nature of the hydrochloride salt can cause corrosion over time.
-
-
Labeling: Affix a hazardous waste tag immediately.
-
Segregation: Store in a secondary container separate from oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, stock solutions.
-
Characterize the Solvent:
-
Organic Solvents (e.g., Methanol, DCM): Dispose of the entire mixture into the appropriate organic waste stream (Halogenated vs. Non-Halogenated). The amine salt will be incinerated along with the solvent.
-
Aqueous Solutions: Collect in a dedicated "Aqueous Toxic" waste container.
-
-
pH Adjustment (Caution):
-
Do NOT attempt to neutralize large volumes of amine hydrochloride solution with strong base (e.g., NaOH) in the lab unless required by a specific workup.
-
Reasoning: Basification liberates the free amine (3,4-dimethylpentan-1-amine), which is significantly more volatile, odorous, and flammable than the salt.[1] Keeping it in the protonated (salt) form maintains it in a safer, non-volatile state for transport.
-
Protocol C: Emergency Spill Response
Applicability: Accidental release of solid powder or liquid solution.
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Don nitrile gloves, goggles, and a lab coat. If powder is loose, wear an N95 mask.
-
Containment:
-
Solid Spill: Cover with a wet paper towel to prevent dust dispersion. Sweep carefully into a dustpan.
-
Liquid Spill: Cover with an inert absorbent (vermiculite or spill pads). Do not use bleach (potential formation of chloramines).
-
-
Cleanup:
-
Double-bag all waste materials (absorbents, gloves, towels).
-
Wipe the surface with a mild detergent and water.
-
Dispose of all cleanup materials as Hazardous Waste (Protocol A).
-
Regulatory Compliance (EPA/RCRA)[6]
While 3,4-dimethylpentan-1-amine hydrochloride is not a P-listed or U-listed waste (40 CFR § 261.33), it must be characterized by its properties.[1]
-
Waste Classification:
-
It is a Characteristic Waste if it exhibits toxicity or corrosivity.
-
EPA Waste Code: If the solution pH < 2, it is D002 (Corrosive). If ignitable solvents are present, it is D001 .[5][6] Otherwise, it falls under general "Non-RCRA Regulated Hazardous Waste" (state-dependent) but must still be incinerated.[1]
-
-
Sewer Disposal: Strictly Prohibited. Do not pour down the drain.[7] The compound is toxic to aquatic life and can disrupt municipal water treatment microorganisms.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14454757, 4,4-Dimethylpentan-1-amine (Isomer Analog).[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 143-09-9|Decan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 142-81-4|N-hexylaminehydrochloride|BLD Pharm [bldpharm.com]
- 4. 2551119-07-2|3,4-Dimethylpentan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. epa.gov [epa.gov]
- 6. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 7. web.mit.edu [web.mit.edu]
Personal protective equipment for handling 3,4-dimethylpentan-1-amine hydrochloride
Executive Summary & Chemical Context[1][2][3][4][5][6]
As researchers, we often treat amine salts as "safe solids" compared to their volatile free-base counterparts. This complacency is a critical error. While 3,4-dimethylpentan-1-amine hydrochloride (an alkylamine salt) exhibits lower volatility than its free amine form, it presents distinct hazards that require rigorous containment strategies.
This molecule—likely a building block in your drug discovery pipeline—possesses a branched alkyl chain that increases lipophilicity, potentially enhancing dermal absorption compared to simple amines. Furthermore, upon contact with moisture (mucous membranes, sweat, ocular tissue), the salt can hydrolyze or dissociate, creating a localized high-pH environment that causes severe irritation or chemical burns.
The Directive: Treat this substance not just as an irritant, but with the respect due a corrosive solid. The protocols below are designed to isolate the researcher from the hazard completely.
Hazard Mechanism & Risk Assessment
To select the correct PPE, we must understand the mechanism of injury.
| Hazard Class | Mechanism of Action | Critical Risk Factor |
| Inhalation | Hygroscopic Irritation: The dust is highly hygroscopic. If inhaled, it rapidly absorbs moisture from the respiratory tract, creating a caustic solution on the lung tissue. | Dust Generation: Static electricity during weighing often disperses fine particles invisible to the naked eye. |
| Ocular | Corrosive Damage: Amine salts can cause immediate, irreversible opacity if trapped under a contact lens or eyelid. | Migration: Dust settles on eyebrows/eyelashes and falls into the eye later (e.g., when sweating). |
| Dermal | Chemical Dermatitis: Moisture from sweat activates the salt, leading to delayed burns or sensitization. | Glove Permeation: Solutions of this amine can permeate standard latex gloves rapidly. |
Personal Protective Equipment (PPE) Matrix
This matrix is non-negotiable for handling >10 mg of substance.
A. Respiratory Protection (The Primary Barrier)
-
Standard Operation: All handling (weighing, transfer, dissolution) must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Outside Hood (Emergency/Maintenance): If the hood sash must be breached or for spill cleanup, a Full-Face Respirator with P100 (HEPA) cartridges is required.
-
Why? A standard N95 protects against dust but leaves the eyes vulnerable to the caustic dust. A full-face mask seals the ocular and respiratory pathways simultaneously.
-
B. Ocular Protection[1][2][4][6][7][8]
-
Requirement: Chemical Splash Goggles (Indirect Vented).
-
Prohibited: Standard safety glasses with side shields.
-
Scientific Rationale: Safety glasses allow airborne particulates to bypass the lens via the top or bottom gaps. Goggles form a seal that prevents "dust migration."
C. Dermal Protection (Glove Selection)
-
Solid Handling: Nitrile gloves (Minimum thickness: 5 mil).
-
Solution Handling: Double Gloving protocol.
-
Inner Layer: 4 mil Nitrile (Inspection layer).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).
-
Technique: Inspect the inner glove for discoloration (yellowing) immediately upon removing the outer glove. This acts as a self-validating permeation check.
-
D. Body Protection[1][4][6][9]
-
Standard: 100% Cotton Lab Coat (buttoned to the neck). Synthetic blends can melt if a fire occurs (amines are combustible).
-
High Volume (>5g): Add a chemical-resistant apron (Tyvek or PVC) to protect the torso from splash/dust accumulation.
PPE Decision Logic (Visualization)
The following diagram illustrates the decision workflow for selecting PPE based on the specific laboratory task.
Figure 1: PPE Selection Logic based on operational state. Green indicates standard solid handling; Yellow indicates higher risk solution handling; Red indicates emergency response.
Operational Protocol: Safe Handling
Step 1: Weighing & Static Control
Amine hydrochloride salts are notoriously static-prone. They will "jump" from the spatula, contaminating the balance and the user's cuffs.
-
Engineering Control: Place an ionizing fan or use an anti-static gun inside the balance enclosure before opening the vial.
-
Technique: Use a disposable anti-static weighing boat. Do not use weighing paper, as the crease can trap fine dust.
-
Decontamination: Wipe the balance area with a wet paper towel (water) immediately after use. The water solubilizes the salt, preventing dust resuspension.
Step 2: Dissolution (The "Heat" Check)
When dissolving amine salts in water or methanol, a mild exotherm may occur.
-
Add the solvent to the solid, not the solid to the solvent (to prevent splashing).
-
Stir slowly.
-
Self-Validation: Touch the bottom of the vial (with gloved hand) to check for heat generation before capping.
Emergency Response & Disposal
Spill Response Workflow
If a spill occurs outside the hood:
-
Evacuate the immediate area for 5 minutes to let aerosols settle.
-
Don PPE Level 3 (See Figure 1).
-
Cover the spill with a wet paper towel (to prevent dust).
-
Neutralize with a weak acid (e.g., dilute citric acid) if available, or simply wipe up with water (solubilization is the safest removal method).
Disposal Logic
Do not throw this in the general trash.
-
Solid Waste: Dispose of in a container labeled "Hazardous Solid - Toxic/Corrosive."
-
Aqueous Waste: Adjust pH to neutral (7-8) if required by your facility, then dispose of in "Aqueous Basic/Organic" waste streams.
-
Incineration: This is the preferred destruction method to prevent environmental leaching.
Figure 2: Waste disposal decision tree ensuring compliance with environmental safety standards.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14454757, 4,4-Dimethylpentan-1-amine. Retrieved from [Link](Note: Used as structural proxy for physicochemical properties).
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link].
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link].
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
